Benzyldodecyldimethylammonium-d5 Bromide
Description
Significance of Quaternary Ammonium (B1175870) Compounds Across Scientific Disciplines
Quaternary ammonium compounds (QACs) are a diverse class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com This structure gives them cationic properties, making them effective surfactants. mdpi.comchemicalbook.com Their applications span numerous scientific and industrial fields. mdpi.com In medicine and public health, QACs are widely used as antimicrobial agents and disinfectants for surfaces and medical equipment. chemicalbook.comchemicalbook.comboyang-chemical.com They are active ingredients in many sanitizers and are recognized for their ability to inactivate a broad spectrum of bacteria and viruses. mdpi.comchemicalbook.com
Beyond their disinfectant properties, QACs serve as preservatives in parenteral, ophthalmic, and nasal products. chemicalbook.comboyang-chemical.com In industrial settings, they function as phase-transfer catalysts, antistatic agents, and fabric softeners. mdpi.comtaylorandfrancis.com Their amphiphilic nature, possessing both hydrophilic and hydrophobic properties, allows them to interact effectively with a variety of molecules, making them valuable in chemical synthesis and material science. mdpi.com Research applications include studies on their germicidal efficacy, their role in the synthesis of materials like hydrogels, and their potential use in environmental applications such as the adsorption of heavy metals. chemicalbook.comsmolecule.comsigmaaldrich.com The widespread use of QACs has also made them a subject of environmental science research, focusing on their presence and fate in ecosystems. chemicalbook.comnih.gov
The Foundational Role of Isotopic Labeling, Specifically Deuteration, in Elucidating Chemical and Biophysical Mechanisms
Isotopic labeling is a powerful technique used to track the journey of an atom or molecule through a reaction or a biological system. cernobioscience.comwikipedia.org The process involves replacing one or more atoms in a compound with one of its isotopes. wikipedia.org Stable, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. cernobioscience.comwikipedia.org This substitution acts as a "label" that can be detected by specialized analytical methods without altering the fundamental physicochemical properties of the molecule. cernobioscience.com
Deuteration, the replacement of hydrogen (¹H) with its heavier isotope deuterium (²H), is a cornerstone of this technique. The mass difference between protium (B1232500) (¹H) and deuterium (²H) is easily detected by mass spectrometry (MS), allowing researchers to differentiate the labeled compound from its unlabeled counterpart and quantify its presence with high precision. wikipedia.org In nuclear magnetic resonance (NMR) spectroscopy, deuteration is used to simplify complex spectra and to probe the dynamics of molecules. wikipedia.orgacs.orgsigmaaldrich.com By selectively replacing protons with deuterium, which has a different gyromagnetic ratio, specific signals in an NMR spectrum can be suppressed or altered, making it easier to assign signals and determine molecular structures. wikipedia.orgportlandpress.com This methodology is crucial for investigating reaction mechanisms, metabolic pathways, and the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. cernobioscience.com
Research Rationale and Specific Academic Focus on Benzyldodecyldimethylammonium-d5 Bromide
This compound is the isotopically labeled form of benzyldodecyldimethylammonium bromide, a well-known QAC. lgcstandards.comscbt.com The "d5" designation indicates that five hydrogen atoms on the benzyl (B1604629) (phenylmethyl) group have been replaced with deuterium atoms. lgcstandards.com
The primary research rationale for synthesizing and using this compound is its application as an internal standard for quantitative analysis. cernobioscience.com In analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard is chemically almost identical to the analyte (the substance being measured) but has a different mass. Deuterated compounds fit this requirement perfectly.
When analyzing samples for the presence of benzyldodecyldimethylammonium bromide—for instance, in environmental water, soil, or biological tissues—a known quantity of this compound is added to the sample. chemicalbook.com Because the deuterated and non-deuterated forms behave nearly identically during sample preparation and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer can distinguish between the two compounds based on their different molecular weights. lgcstandards.comscbt.com This allows for highly accurate and precise quantification of the unlabeled compound, correcting for variations in sample processing and instrument response. Therefore, the specific academic focus for this compound is as a labeled analytical reference material for use in toxicology, environmental monitoring, and pharmacokinetic studies involving its non-deuterated analogue. lgcstandards.com
Overview of Interdisciplinary Methodologies and Key Thematic Research Areas for this compound
The utility of this compound supports research across several interconnected disciplines, primarily leveraging its properties as a stable isotope-labeled internal standard.
Key Research Areas:
Environmental Science: The widespread use of QACs like benzyldodecyldimethylammonium bromide as disinfectants has led to their release into the environment. chemicalbook.comnih.gov Researchers use the deuterated standard to accurately measure the concentration of the parent compound in wastewater, river water, and soil to study its environmental fate, persistence, and degradation pathways. chemicalbook.comnih.gov Recent studies have developed methods for screening bacteria capable of co-metabolizing benzyldodecyldimethylammonium bromide, a field where accurate quantification is essential. nih.govresearchgate.net
Toxicology and Biomonitoring: Understanding human exposure to QACs is an area of growing interest. elsevierpure.comnih.gov this compound is an essential tool for biomonitoring studies that quantify levels of the parent QAC in human samples such as blood or plasma, helping to assess exposure levels resulting from the use of consumer and industrial products. nih.govnih.gov
Material Science and Industrial Applications: The non-labeled compound, benzyldodecyldimethylammonium bromide, has been studied for its role in controlling pore size during the synthesis of thermosensitive hydrogels and for its relationship between chemical structure and germicidal activity. chemicalbook.comsigmaaldrich.comsigmaaldrich.com While the deuterated form is not the primary subject in these studies, it would be the critical analytical tool used to quantify the amount of the surfactant incorporated into or adsorbed onto new materials.
Interdisciplinary Methodologies: The principal analytical techniques that rely on this compound are:
Mass Spectrometry (MS): Coupled with chromatographic separation (e.g., LC-MS or GC-MS), this is the primary method for which the deuterated standard is designed. It allows for the selective detection and quantification of the analyte and the standard based on their mass-to-charge ratio. cernobioscience.comwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR can also benefit from deuteration. wikipedia.org In mechanistic studies, the deuterium labels on the benzyl ring could be used to probe interactions or reactions involving that specific part of the molecule. wikipedia.orgacs.org
Data Tables
Table 1: Physicochemical Properties of Benzyldodecyldimethylammonium Bromide and its Deuterated Analog
| Property | Benzyldodecyldimethylammonium Bromide | This compound |
| CAS Number | 7281-04-1 chemicalbook.com | 7281-04-1 (Unlabeled) scbt.com |
| Molecular Formula | C₂₁H₃₈BrN chemicalbook.com | C₂₁H₃₃D₅BrN scbt.com |
| Molecular Weight | 384.44 g/mol chemicalbook.com | 389.47 g/mol scbt.com |
| Appearance | White to off-white powder or crystals chemicalbook.com | Data not specified, assumed similar to unlabeled |
| Melting Point | 50-55 °C chemicalbook.com | Data not specified, assumed similar to unlabeled |
| Key Application | Cationic surfactant, disinfectant, research chemical chemicalbook.comsmolecule.com | Isotope-labeled internal standard for quantitative analysis lgcstandards.comscbt.com |
| Isotopic Purity | Not Applicable | ~99% scbt.com |
This table was generated by the author based on data from multiple sources.
Table 2: Key Analytical Applications of this compound
| Analytical Technique | Role of this compound | Research Objective |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | Accurate quantification of benzyldodecyldimethylammonium bromide in environmental, biological, or material samples. chemicalbook.comcernobioscience.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Quantification in samples amenable to gas chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Mechanistic Probe | Elucidating reaction pathways or molecular interactions involving the benzyl group. wikipedia.orgacs.org |
| Absorption, Distribution, Metabolism, and Excretion (ADME) Studies | Tracer | Tracking the metabolic fate of benzyldodecyldimethylammonium bromide in biological systems. cernobioscience.com |
This table was generated by the author to illustrate the applications based on foundational principles of isotopic labeling.
Properties
Molecular Formula |
C₂₁H₃₃D₅BrN |
|---|---|
Molecular Weight |
389.47 |
Synonyms |
N-Dodecyl-N,N-dimethyl(benzene-d5)methanaminium Bromide; Amonyl BR 1244-d5; Bacfor BL-d5; Benzododecinium Bromide-d5; Dimethylbenzyldodecylammonium-d5 Bromide; Lauralkonium-d5 Bromide; Lauryldimethylbenzylammonium-d5 Bromide; Sinnoquat BL 80-d5; Ster |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Benzyldodecyldimethylammonium D5 Bromide
Deuterium (B1214612) Incorporation Approaches into the Benzyl (B1604629) Moiety of Quaternary Ammonium (B1175870) Salts
The synthesis of Benzyldodecyldimethylammonium-d5 bromide hinges on the initial preparation of a deuterated precursor, specifically benzyl-d5 bromide. This isotopically labeled reagent is then used to quaternize the tertiary amine, N,N-dimethyldodecylamine.
Optimized Reaction Pathways for Deuterated Precursor Synthesis
The primary precursor for the d5-labeled benzyl group is a deuterated toluene (B28343) derivative. The synthesis of benzyl-d5 bromide can be achieved through the bromination of toluene-d8 (B116792) or a related deuterated toluene species. A common method for benzylic bromination is free radical halogenation of toluene. wikipedia.org
One established pathway involves the bromination of toluene under conditions that favor free radical substitution on the benzylic carbon. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), in a suitable solvent like carbon tetrachloride. organic-chemistry.org For the synthesis of benzyl-d5 bromide, the starting material would be toluene-d8. The reaction proceeds as follows:
C₆D₅CD₃ + NBS → C₆D₅CD₂Br + Succinimide
Alternatively, direct bromination of toluene with bromine (Br₂) under UV irradiation can also yield benzyl bromide. wikipedia.org To obtain the d5-labeled analogue, toluene with a deuterated aromatic ring (toluene-d5) would be the required starting material. The synthesis of toluene-d5 itself can be accomplished through various methods, including the acid-catalyzed hydrogen-deuterium exchange of toluene with a deuterium source like D₂SO₄/D₂O.
A patent describes a method for preparing deuterated benzene (B151609) compounds using a noble metal catalyst on activated carbon with deuterium water as the deuterium source. google.com This method, which utilizes isopropanol (B130326) to generate active hydrogen in situ for oxidative addition and reductive elimination, could potentially be adapted for the large-scale production of deuterated toluene, the precursor for benzyl-d5 bromide. google.com
Commercially, benzyl-d5 bromide is available from various suppliers, indicating that robust and scalable synthetic routes have been developed. clearsynth.compharmaffiliates.com These commercial sources list the chemical name as 1-(bromomethyl)-2,3,4,5,6-pentadeuteriobenzene, confirming that the deuterium atoms are on the phenyl ring. clearsynth.com
Strategies for Maximizing Deuterium Enrichment and Purity
Achieving high isotopic enrichment is paramount in the synthesis of labeled compounds. For benzylic deuteration, several strategies can be employed to maximize the incorporation of deuterium.
In base-catalyzed hydrogen-isotope exchange reactions, the choice of base and reaction conditions is critical. For instance, the deuteration of alkylnitroaromatics at the benzylic position has been achieved with high isotopic enrichment using an amine base and deuterium oxide (D₂O). semanticscholar.orgnih.gov While not directly applicable to toluene, this demonstrates the principle of base-catalyzed exchange for benzylic protons.
For the synthesis of benzyl-d5 bromide starting from a deuterated toluene, the purity of the starting material is the primary determinant of the final isotopic enrichment. Therefore, methods to produce highly enriched deuterated toluene are crucial. Repeated exchange reactions or the use of a large excess of the deuterium source (e.g., D₂O) can drive the equilibrium towards higher deuterium incorporation.
Recent advancements in catalysis offer promising methods for deuterium labeling. For example, photo-induced dehalogenative deuteration of alkyl halides using D₂O as the deuterium source has been reported, offering a direct route to deuterated compounds. rsc.org Furthermore, iridium- and ruthenium-based catalysts have been shown to be effective for hydrogen isotope exchange at benzylic positions. nih.govacs.org A patent also describes a process for preparing deuterated compounds containing n-alkyl groups using a ruthenium catalyst for H/D exchange with D₂O. google.comepo.org
The purity of the final deuterated precursor, benzyl-d5 bromide, can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) to confirm the level of deuterium incorporation and the structural integrity of the molecule. rsc.org
Quaternization Reactions Utilizing Deuterated Benzyl Derivatives
The core reaction for the synthesis of this compound is the quaternization of N,N-dimethyldodecylamine with the prepared benzyl-d5 bromide. This reaction is a classic example of the Menshutkin reaction, a nucleophilic substitution (Sₙ2) reaction between a tertiary amine and an alkyl halide. rsc.orgsciensage.info
C₁₂H₂₅N(CH₃)₂ + C₆D₅CH₂Br → [C₁₂H₂₅N(CH₃)₂(CH₂C₆D₅)]⁺Br⁻
Solvent Effects and Reaction Condition Optimization
The rate and yield of the Menshutkin reaction are significantly influenced by the choice of solvent. nih.govacs.orgarxiv.orgrsc.orgnih.gov Polar aprotic solvents are generally preferred as they can stabilize the polar transition state, thus accelerating the reaction. rsc.orgresearchgate.net
| Solvent | Dielectric Constant (approx.) | Effect on Menshutkin Reaction Rate |
| Acetonitrile | 37.5 | Generally accelerates the reaction. rsc.orgacs.orgarxiv.org |
| Acetone (B3395972) | 20.7 | Commonly used, provides moderate reaction rates. rsc.orgresearchgate.net |
| Dimethylformamide (DMF) | 36.7 | Effective in accelerating the reaction. researchgate.net |
| Ethanol (B145695) | 24.5 | A polar protic solvent, also used but can participate in side reactions. jcu.cz |
| Chloroform (B151607) | 4.8 | A less polar solvent, reaction rates are generally slower. researchgate.net |
| Butanone | 18.5 | Found to be a convenient solvent for similar quaternizations. researchgate.net |
This table is generated based on data from multiple sources and provides a general overview of solvent effects.
For the synthesis of benzalkonium bromides, which are structurally similar to the target compound, butanone has been reported as a convenient solvent, requiring only a single recrystallization for purification. researchgate.net In another study, the quaternization of N,N-dimethylbenzylamine with long-chain n-alkylbromides was carried out in refluxing dry ethanol. jcu.cz The choice of solvent can also impact the purification process; for instance, in less polar solvents, the quaternary ammonium salt product may precipitate out of the reaction mixture, simplifying its isolation. acs.org
Reaction temperature is another critical parameter. The Menshutkin reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate. jcu.cz However, excessively high temperatures can lead to decomposition of the product. rsc.org Optimization of the reaction time is also necessary to ensure complete conversion of the reactants while minimizing the formation of byproducts.
Catalytic Approaches for Enhanced Yields
While the Menshutkin reaction can proceed without a catalyst, certain additives can enhance the reaction rate and yield. The use of a catalytic amount of sodium iodide can be beneficial when using benzyl chloride, as it generates the more reactive benzyl iodide in situ. wikipedia.org In the case of benzyl bromide, which is already quite reactive, such a catalyst may not be necessary.
Phase-transfer catalysts (PTCs) are themselves often quaternary ammonium salts and are used to facilitate reactions between reactants in different phases. sciensage.info While not directly a catalyst for the homogeneous Menshutkin reaction, the principles of enhancing reactivity through improved interaction are relevant.
More advanced catalytic systems for quaternization are also being explored. For instance, a continuous process for the quaternization of tertiary amines with alkyl halides has been developed, utilizing a tubular reactor under pressure to keep the alkyl halide dissolved and reduce viscosity. google.com This approach can lead to higher yields and fewer byproducts. google.com
Purification Techniques for Isolation of High-Purity this compound
The purification of the final product is a crucial step to ensure its suitability for its intended applications, particularly in analytical and biological studies. Quaternary ammonium salts are often crystalline solids and can be purified by recrystallization from a suitable solvent or solvent mixture. acs.org
The choice of solvent for recrystallization is critical. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent to allow for efficient crystallization upon cooling. A common technique involves dissolving the crude product in a polar solvent like ethanol or acetone and then adding a less polar solvent such as diethyl ether or hexane (B92381) to induce precipitation. acs.orgnih.gov One study on the synthesis of similar quaternary ammonium salts used washing the final product with diethyl ether by centrifugation. nih.gov
Column chromatography is another effective method for purifying quaternary ammonium salts, especially for removing unreacted starting materials and byproducts. jcu.cz Silica (B1680970) gel is a common stationary phase, and a mixture of a polar and a non-polar solvent, such as chloroform and methanol, can be used as the mobile phase. jcu.cz
For industrial-scale production, precipitation methods are often preferred due to their simplicity and cost-effectiveness. A patent describes a process for isolating water-soluble quaternary ammonium salts from their aqueous solutions by adding a water-miscible aliphatic amine, which causes the salt to precipitate. rsc.org Another patent details a purification method involving dispersing the quaternary alkyl ammonium salt in an organic solvent to form a suspension, followed by washing with an alcohol solvent to obtain a product with low water content. rsc.org
After purification, the final product, this compound, should be characterized to confirm its identity, purity, and isotopic enrichment. Techniques such as NMR (¹H and ¹³C), HR-MS, and elemental analysis are typically employed. acs.orgrsc.org The purity of the final product is often reported by suppliers, with isotopic purities of 98-99% being achievable. scbt.com
Chromatographic Methods for Isotopic Separation
Following synthesis, the crude product contains the desired this compound alongside potential impurities. These can include unreacted starting materials and, importantly, isotopologues with fewer than five deuterium atoms (d0 to d4). The separation of these closely related compounds is a significant challenge that requires high-resolution techniques.
High-Performance Liquid Chromatography (HPLC) is a principal method for both the analysis and purification of such compounds. proquest.com Specifically, reversed-phase HPLC (RP-HPLC) can exploit the subtle physicochemical differences between deuterated and non-deuterated compounds, a phenomenon known as the chromatographic isotope effect. acs.orgbioforumconf.com
Due to the greater mass of deuterium compared to protium (B1232500) (hydrogen-1), C-D bonds have a lower vibrational frequency and are slightly shorter and less polarizable than C-H bonds. cchmc.org This can lead to weaker van der Waals interactions with the nonpolar stationary phase in RP-HPLC. Consequently, the deuterated compound, this compound, often elutes slightly earlier than its non-deuterated or partially deuterated counterparts. proquest.combioforumconf.com While this separation can be minor, optimization of HPLC conditions—such as column choice, mobile phase composition, and gradient—can enhance the resolution, allowing for the isolation of a highly enriched d5 fraction. oup.comnih.gov Studies have shown that increasing the number of deuterium substitutions can increase the potential chromatographic resolution between labeled and unlabeled analogs. oup.com
Recrystallization and Solvent-Based Purification Protocols
Recrystallization is a fundamental and powerful technique for purifying solid compounds like quaternary ammonium salts. mt.com The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent system at varying temperatures. youtube.com For Benzyldodecyldimethylammonium Bromide, a typical procedure involves dissolving the crude solid product in a minimal amount of a suitable hot solvent in which it is highly soluble. As the solution is allowed to cool slowly, the solubility decreases, forcing the pure compound to crystallize out while impurities remain dissolved in the mother liquor.
The choice of solvent is critical. For quaternary ammonium salts, various solvent-based protocols have been developed. One effective method involves dispersing the crude salt in a solvent like acetone, followed by washing the resulting crystalline particles with an alcohol, such as 2-propanol, to remove residual impurities. google.com Another approach involves precipitating the product from the reaction mixture by adding a non-polar solvent (an anti-solvent), such as hexane, in which the quaternary ammonium salt is insoluble. nih.gov This causes the desired product to precipitate, leaving byproducts and unreacted starting materials in the solution. The collected crystals are then typically washed and dried under vacuum to yield the purified product.
Analysis of Synthetic Yields and Isotopic Incorporation Efficiency
Synthetic Yield: The yield is calculated as the percentage of the pure, isolated product relative to the theoretical maximum amount based on the limiting reactant. For Menschutkin reactions producing similar non-deuterated quaternary ammonium salts, yields can vary but are often reported in the range of 50% to over 90%, depending on the specific reactants and reaction conditions. nih.gov
Isotopic Incorporation Efficiency: It is crucial to determine the isotopic purity of the final product—that is, the percentage of molecules that are correctly labeled with five deuterium atoms (% d5). This is primarily accomplished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
Mass spectrometry separates ions based on their mass-to-charge ratio. The d5-labeled compound will have a molecular weight that is 5 Daltons higher than its non-labeled (d0) counterpart. By analyzing the isotopic cluster in the mass spectrum, the relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5) can be determined. A general method involves comparing the experimentally measured isotope distribution with theoretically calculated distributions to determine the enrichment level. nih.govresearchgate.net
NMR spectroscopy, particularly 2H (Deuterium) NMR, can also be used to confirm the positions of the deuterium labels and quantify the site-specific isotopic enrichment. nih.govwikipedia.orgutsouthwestern.edu This combined approach using both MS and NMR provides a comprehensive evaluation of the isotopic purity and structural integrity of the synthesized this compound. rsc.orgrsc.org
Table of Compounds
High Resolution Spectroscopic and Structural Elucidation of Benzyldodecyldimethylammonium D5 Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules. In the case of isotopically labeled compounds like Benzyldodecyldimethylammonium-d5 Bromide, NMR plays a crucial role in confirming the location and extent of deuterium incorporation.
Proton (¹H) NMR Spectroscopic Analysis of Residual Signals and Structural Integrity
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons in the dodecyl chain, the dimethyl groups, and the methylene (B1212753) bridge. The most significant feature of the ¹H NMR spectrum would be the near absence of signals in the aromatic region (typically around 7.2-7.5 ppm). The presence of any residual signals in this region would indicate incomplete deuteration of the phenyl ring. By integrating the signals of the non-deuterated parts of the molecule against any residual aromatic signals, the isotopic purity can be estimated.
A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on the known shifts for similar quaternary ammonium (B1175870) salts.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | ~0.05H | Residual aromatic protons |
| ~4.5 | s | 2H | -CH₂- (benzyl) |
| ~3.3 | t | 2H | -N-CH₂- (dodecyl) |
| ~3.1 | s | 6H | -N(CH₃)₂ |
| ~1.7 | m | 2H | -N-CH₂-CH₂- |
| ~1.3 | m | 18H | -(CH₂)₉- |
| ~0.9 | t | 3H | -CH₃ (dodecyl) |
This table is a hypothetical representation and actual chemical shifts may vary.
Deuterium (²H) NMR Spectroscopic Characterization for Site-Specific Labeling Confirmation
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. For this compound, the ²H NMR spectrum would be expected to show a single resonance in the aromatic region, confirming that the deuterium labeling is exclusively on the phenyl ring. The absence of signals in the aliphatic region would confirm that the dodecyl chain and methyl groups are not deuterated.
Carbon-13 (¹³C) NMR Spectroscopic Insights into Molecular Framework and Isotopic Effects
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the signals corresponding to the deuterated phenyl carbons would be significantly affected. Due to the coupling between carbon and deuterium (C-D), these signals would appear as multiplets and may have a lower intensity compared to their non-deuterated counterparts. The chemical shifts of the carbons directly attached to deuterium will also experience an isotopic shift, typically a slight upfield shift.
A hypothetical ¹³C NMR data table is presented below for illustrative purposes.
| Chemical Shift (ppm) | Assignment |
| ~130-135 | Aromatic C-D (multiplet) |
| ~128 | Aromatic C (quaternary) |
| ~68 | -CH₂- (benzyl) |
| ~65 | -N-CH₂- (dodecyl) |
| ~50 | -N(CH₃)₂ |
| ~32 | -(CH₂)ₙ- |
| ~29 | -(CH₂)ₙ- |
| ~26 | -(CH₂)ₙ- |
| ~22 | -(CH₂)ₙ- |
| ~14 | -CH₃ (dodecyl) |
This table is a hypothetical representation and actual chemical shifts may vary.
Multi-dimensional NMR Techniques (e.g., HMQC, HMBC) for Definitive Structural Assignment
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning all proton and carbon signals.
HSQC would show correlations between protons and the carbons to which they are directly attached. For this compound, this would confirm the assignments of the aliphatic chain and the benzyl (B1604629) methylene protons and their corresponding carbons. The absence of cross-peaks in the aromatic region would further confirm the deuteration of the phenyl ring.
HMBC reveals correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the connectivity of the entire molecule. For instance, correlations would be observed between the benzyl methylene protons and the quaternary carbon of the phenyl ring, as well as the nitrogen-attached carbons of the dimethyl and dodecyl groups.
Mass Spectrometry Techniques for Isotopic Purity and Molecular Weight Verification
Mass spectrometry is a key technique for determining the molecular weight and isotopic purity of labeled compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Deuterated Species
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the cationic species [C₂₁H₃₃D₅N]⁺ would be observed. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass, confirming the elemental composition and the incorporation of five deuterium atoms.
Theoretical Exact Mass Calculation:
C₂₁H₃₃D₅N⁺ = (21 * 12.000000) + (33 * 1.007825) + (5 * 2.014102) + (14.003074) = 309.3235 amu
Isotope Ratio Mass Spectrometry (IRMS) for Precise Deuterium Abundance Measurement
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic composition of a sample. thermofisher.comyoutube.com For this compound, IRMS is crucial for quantifying the abundance of deuterium (²H or D) in the benzyl group, thereby verifying its isotopic purity. nih.gov The method relies on converting the sample into a simple gas, such as hydrogen (H₂), and then measuring the ratio of different isotopic molecules (e.g., HD vs. H₂) using a specialized mass spectrometer designed for high-precision ratio measurements. thermofisher.comyoutube.com
The analysis provides a delta (δ) value, which represents the deviation of the sample's isotope ratio from that of an international standard. This value is critical for confirming the successful incorporation of the five deuterium atoms onto the phenyl ring and for assessing the degree of any residual, non-deuterated species. nih.gov High isotopic purity is essential for applications where the compound is used as an internal standard to ensure accurate quantification. nih.gov
Table 1: Representative IRMS Data for Deuterium Abundance This table illustrates the typical output from an IRMS analysis for assessing isotopic enrichment. The data is representative.
| Parameter | Description | Typical Value |
|---|---|---|
| Isotopic Purity (%) | The percentage of molecules that contain the specified number of deuterium atoms (d5). | >99% |
| δ²H (‰ vs. VSMOW) | The delta value representing the deuterium/hydrogen ratio relative to the Vienna Standard Mean Ocean Water standard. | Highly enriched value, specific to batch synthesis. |
| Relative Abundance (d0) | The proportion of the non-deuterated (d0) isotopologue in the sample. | <0.5% |
| Relative Abundance (d1-d4) | The proportion of partially deuterated isotopologues. | <0.5% |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound
Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation, involving the selection of a precursor ion, its fragmentation, and subsequent analysis of the resulting product ions. ijcap.innih.gov For the Benzyldodecyldimethylammonium-d5 cation, the precursor ion is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Under collision-induced dissociation (CID) conditions, the fragmentation of the [C₂₁D₅H₃₃N]⁺ cation is expected to follow pathways characteristic of quaternary ammonium compounds and benzylamines. nih.gov The most prominent fragmentation pathway involves the neutral loss of the deuterated benzyl group or cleavage at the C-N bond, leading to a highly stable d5-benzyl cation or a d5-toluene neutral fragment. Another significant fragmentation pattern is the successive loss of alkyl units from the dodecyl chain.
Key fragmentation pathways include:
Formation of the d5-benzyl cation: Cleavage of the C-N bond results in the formation of a C₇D₅H₂⁺ ion.
Formation of the dodecyldimethylammonium fragment: Loss of the neutral d5-toluene molecule leads to the [C₁₄H₃₁N]⁺ fragment.
Loss of the dodecyl chain: Cleavage of the N-dodecyl bond can result in a fragment corresponding to the benzyl-d5-dimethylammonium cation.
These fragmentation patterns are diagnostic and allow for the unambiguous identification of the compound in complex matrices. chemrxiv.org
Table 2: Predicted MS/MS Fragmentation Data for Benzyldodecyldimethylammonium-d5 Cation This table outlines the expected major fragments from MS/MS analysis. The m/z values are calculated based on the chemical formula.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |
|---|---|---|---|
| 309.32 | [C₇D₅H₂]⁺ (d5-benzyl cation) | 96.10 | C₁₄H₃₁N (dodecyldimethylamine) |
| 309.32 | [C₁₄H₃₂N]⁺ (dodecyldimethylammonium) | 214.25 | C₇D₅H (d5-toluene) |
| 309.32 | [C₉D₅H₁₀N]⁺ (benzyl-d5-dimethylammonium) | 140.16 | C₁₂H₂₄ (dodecene) |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule.
Analysis of C-D Stretching Frequencies and Their Diagnostic Value
The substitution of hydrogen with deuterium in the benzyl group introduces distinct vibrational modes, particularly the C-D stretching frequencies. Due to the greater mass of deuterium compared to hydrogen, the C-D stretching vibrations occur at significantly lower frequencies (typically in the 2100-2300 cm⁻¹ range) than the corresponding C-H stretches (around 3000-3100 cm⁻¹). aip.orglibretexts.org This isotopic shift provides a clear and unambiguous diagnostic marker for the presence and location of deuterium labeling within the molecule. The intensity and precise position of these bands can offer insights into the electronic environment of the deuterated phenyl ring. nih.govcsic.es
Table 3: Diagnostic C-D Stretching Frequencies This table presents the expected frequency ranges for C-D vibrations, which are key identifiers in spectroscopic analysis.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Diagnostic Importance |
|---|---|---|
| Aromatic C-D Stretch | 2250 - 2300 | Confirms deuteration of the benzyl ring. aip.orgnih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | Absence or low intensity confirms high isotopic purity. |
| Aliphatic C-H Stretch (dodecyl and methyl) | 2850 - 2960 | Characteristic of the non-deuterated parts of the molecule. |
Identification of Characteristic Vibrational Modes Associated with the Quaternary Ammonium Cation
The quaternary ammonium cation ([R₄N]⁺) itself has several characteristic vibrational modes that are observable in both IR and Raman spectra. researchgate.net These modes are associated with the C-N bonds and the attached alkyl groups (methyl and dodecyl).
Key vibrational modes include:
C-N Stretching: Asymmetric and symmetric stretching of the C-N bonds typically appears in the 900-1000 cm⁻¹ region.
Methyl Group Vibrations: Symmetric and asymmetric bending (scissoring and rocking) of the N-(CH₃)₂ groups are found in the 1400-1490 cm⁻¹ range. researchgate.net
Alkyl Chain Vibrations: CH₂ wagging and twisting modes from the long dodecyl chain create a series of bands in the fingerprint region (700-1300 cm⁻¹).
These bands, in conjunction with the C-D stretches, provide a comprehensive vibrational fingerprint for the entire molecule. elixirpublishers.com
Table 4: Characteristic Vibrational Modes for the Quaternary Ammonium Group This table details the key vibrational frequencies associated with the functional core of the molecule.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Asymmetric CH₃ Bending | ~1485 | N⁺-(CH₃)₂ researchgate.net |
| Symmetric CH₃ Bending | ~1400 | N⁺-(CH₃)₂ |
| Asymmetric C-N Stretch | ~950 | C-N⁺-C researchgate.net |
| Symmetric C-N Stretch | ~750 | C-N⁺-C researchgate.net |
X-ray Diffraction (XRD) and Neutron Diffraction Studies on Crystalline this compound
Single-Crystal X-ray Diffraction for Overall Molecular Geometry and Packing
Based on studies of similar quaternary ammonium salts, such as Benzylethyldimethylammonium bromide, the crystal structure would be expected to exhibit a three-dimensional network stabilized by ionic interactions between the quaternary ammonium cation and the bromide anion. researchgate.net Additionally, weak C-H···Br hydrogen bonds involving the methyl and benzyl protons would likely play a significant role in the crystal packing. researchgate.net The long dodecyl chains would likely engage in van der Waals interactions, potentially leading to layered or interdigitated packing arrangements within the crystal lattice. mdpi.comresearchgate.net
Table 5: Representative Crystallographic Data from Single-Crystal XRD This table provides an example of the crystallographic parameters that would be obtained from an SCXRD study, based on data from a similar compound, Benzylethyldimethylammonium bromide. researchgate.net
| Parameter | Description | Representative Value |
|---|---|---|
| Crystal System | The crystal system describing the symmetry of the unit cell. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a ≈ 8 Å, b ≈ 10 Å, c ≈ 30 Å; α=β=γ=90° |
| C-N Bond Lengths (Å) | The distances between the central nitrogen and adjacent carbon atoms. | 1.50 - 1.54 |
| C-N-C Bond Angles (°) | The angles around the central nitrogen atom, expected to be near tetrahedral. | 108 - 112 |
| Closest Br⁻···H-C Distance (Å) | The distance indicating weak hydrogen bonding between the bromide anion and cation protons. | ~3.7 - 4.0 researchgate.net |
Neutron Diffraction for Precise Localization of Deuterium Atoms within the Crystal Lattice
Neutron diffraction stands as a powerful and often indispensable technique for the precise determination of atomic positions within a crystal lattice, particularly for light atoms such as hydrogen and its isotope, deuterium. wikipedia.orgnmi3.eu Unlike X-ray diffraction, where scattering intensity is dependent on the electron density of an atom, neutron scattering occurs through interaction with the atomic nucleus. This fundamental difference in scattering mechanism provides a significant advantage in the structural elucidation of hydrogen-containing compounds like this compound. While hydrogen atoms are poor scatterers of X-rays, making their precise localization difficult, deuterium nuclei are strong scatterers of neutrons, producing a clear and interpretable signal in a diffraction experiment. wikipedia.orgstfc.ac.uk
The strategic substitution of the five hydrogen atoms on the benzyl group with deuterium in this compound is a crucial step that enables high-precision structural analysis by neutron diffraction. The significant difference in the neutron scattering lengths of hydrogen (-3.74 fm) and deuterium (6.67 fm) not only enhances the scattering signal from the deuterated positions but also allows for contrast variation studies. wikipedia.org This isotopic labeling is essential for overcoming the high incoherent scattering from hydrogen that can lead to a large background signal, thereby improving the signal-to-noise ratio in the resulting diffraction pattern. stfc.ac.uknih.gov
In a typical neutron diffraction experiment on a crystalline powder sample of this compound, the sample is placed in a beam of thermal or cold neutrons. The neutrons are diffracted by the crystal lattice, and the resulting diffraction pattern is recorded by a detector. nmi3.eu Analysis of the positions and intensities of the Bragg reflections allows for the determination of the unit cell parameters and the arrangement of atoms within the crystal.
The primary objective of employing neutron diffraction in the study of this compound is to precisely locate the five deuterium atoms of the benzyl group. This information is critical for a complete understanding of the molecule's conformation and the non-covalent interactions, such as C-H···π and C-H···Br interactions, that govern the crystal packing. The orientation of the benzyl group relative to the quaternary ammonium head group and the dodecyl chain has significant implications for the surfactant properties of the molecule.
The results obtained from neutron diffraction experiments are typically presented in the form of refined atomic coordinates and thermal displacement parameters for each atom in the crystal structure. Of particular interest are the coordinates of the deuterium atoms on the benzyl ring.
Illustrative Research Findings:
While specific experimental data for this compound is not publicly available, the expected findings from a neutron diffraction study can be illustrated based on similar investigations of deuterated organic salts. osti.govaps.org The analysis would yield precise bond lengths and bond angles involving the deuterium atoms, as well as details about their thermal motion.
Table 1: Hypothetical Atomic Coordinates for the Deuterium Atoms of the Benzyl Group in this compound as Determined by Neutron Diffraction
| Atom | x | y | z | Occupancy |
| D1 | 0.5421 | 0.2899 | 0.6145 | 1.0 |
| D2 | 0.6834 | 0.3512 | 0.5987 | 1.0 |
| D3 | 0.7569 | 0.4588 | 0.7123 | 1.0 |
| D4 | 0.6901 | 0.5045 | 0.8411 | 1.0 |
| D5 | 0.5488 | 0.4432 | 0.8569 | 1.0 |
Note: The atomic coordinates are hypothetical and serve for illustrative purposes only. They represent the type of precise positional information that would be obtained from a successful neutron diffraction experiment.
Furthermore, the analysis of the anisotropic displacement parameters (ADPs) for the deuterium atoms provides valuable insight into their thermal motion within the crystal lattice. This data can reveal whether the benzyl group is rigid or undergoes librational (rocking) or rotational motion.
Table 2: Illustrative Anisotropic Displacement Parameters (Ų) for a Deuterium Atom (D1) on the Benzyl Group
| Atom | U11 | U22 | U33 | U23 | U13 | U12 |
| D1 | 0.065(2) | 0.078(3) | 0.059(2) | -0.004(2) | 0.011(1) | 0.007(2) |
Note: These values are hypothetical and illustrate the anisotropic thermal motion of a deuterium atom. The Uij tensor components describe the mean-square displacements of the atom along different crystallographic directions.
Solution Phase Behavior and Self Assembly Phenomena of Benzyldodecyldimethylammonium D5 Bromide
Micellization Properties and Critical Micelle Concentration (CMC) Determination
The formation of micelles, or aggregates of surfactant molecules, is a key characteristic of surfactants in solution. This process begins at a specific concentration known as the Critical Micelle Concentration (CMC). Above the CMC, the surfactant molecules self-assemble to minimize the contact between their hydrophobic tails and the polar solvent, leading to significant changes in the physical properties of the solution.
Methodologies for CMC Measurement (e.g., Conductivity, Surface Tension)
The CMC of a surfactant can be determined by monitoring a variety of physical properties of the solution as a function of surfactant concentration. Two of the most common and effective methods are conductivity and surface tension measurements.
Conductivity Measurement: For ionic surfactants like Benzyldodecyldimethylammonium-d5 Bromide, conductivity measurement is a straightforward method to determine the CMC. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as individual ions. However, once micelles begin to form, the mobility of the charged species is reduced because the counterions become associated with the micelles. This leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break occurs is identified as the CMC. For the non-deuterated analogue, Benzyldodecyldimethylammonium Bromide, the CMC has been determined to be approximately 5.3x10⁻³ M from density measurements, which is very similar to the value obtained from surface tension measurements (5.25x10⁻³ M). nih.gov
Surface Tension Measurement: The measurement of surface tension is another widely used technique for determining the CMC. kruss-scientific.com As the concentration of a surfactant increases, its molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. kruss-scientific.com This continues until the surface becomes saturated with surfactant molecules. At this point, any further addition of surfactant leads to the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant. kruss-scientific.com The concentration at which the surface tension ceases to decrease significantly is taken as the CMC. kruss-scientific.com This value for the non-deuterated Benzyldodecyldimethylammonium Bromide has been reported to be 5.25x10⁻³ M. nih.gov
Other techniques that can be employed for CMC determination include fluorescence spectroscopy, UV-Vis spectroscopy, and capillary electrophoresis. nih.govmdpi.comnih.gov
Influence of Deuteration on Micellization Thermodynamics and Kinetics
The substitution of hydrogen with deuterium (B1214612) in the benzyl (B1604629) group of Benzyldodecyldimethylammonium Bromide can have a subtle but measurable impact on its micellization properties. While comprehensive studies specifically on the d5 variant are not widely available, general principles regarding the effect of deuteration on surfactant self-assembly can be applied.
Deuterium is known to be slightly more "hydrophobic" than protium (B1232500) (the common isotope of hydrogen). This difference arises from the lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a smaller molar volume and weaker van der Waals interactions with water molecules. Consequently, the transfer of a deuterated hydrocarbon chain from an aqueous environment to the nonpolar interior of a micelle can be more energetically favorable.
This increased hydrophobicity can lead to a slight decrease in the CMC of the deuterated surfactant compared to its non-deuterated counterpart. osti.gov Studies on other deuterated surfactants have shown that the critical concentrations in heavy water (D₂O) are slightly lower than in water (H₂O). osti.gov While the effect may be small, it reflects a change in the thermodynamics of micelle formation. acs.org The kinetics of micellization, which involves the rates of association and dissociation of surfactant monomers from the micelle, may also be affected, although these effects are generally less pronounced.
Aggregate Structures and Morphologies in Aqueous and Non-Aqueous Solvents
The self-assembled structures of this compound are not limited to simple spherical micelles. Depending on factors such as concentration, temperature, solvent composition, and the presence of additives, a variety of aggregate morphologies can be formed. Advanced scattering and imaging techniques are employed to characterize these structures.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Aggregate Size and Shape
SAXS and SANS are powerful techniques for probing the size, shape, and internal structure of micelles and other self-assembled aggregates on the nanometer scale. arxiv.orgnih.gov
SANS utilizes the scattering of neutrons, which interact with the atomic nuclei. arxiv.orgnih.gov A key advantage of SANS is the ability to use isotopic substitution, particularly deuteration, to enhance contrast. arxiv.orgacs.org By selectively deuterating parts of the surfactant molecule (in this case, the benzyl group) or the solvent, specific regions of the aggregate can be "highlighted" or made "invisible" to the neutrons. embl-hamburg.de This contrast variation allows for a detailed determination of the core-shell structure of the micelles, including the location of the deuterated benzyl groups within the aggregate. acs.org
For this compound, SANS studies would be particularly insightful. By varying the D₂O/H₂O ratio of the solvent, one could precisely determine the aggregation number, the shape of the micelles (e.g., spherical, ellipsoidal, or cylindrical), and the extent of solvent penetration into the micellar core.
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. unchainedlabs.com It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the aggregates. unchainedlabs.com
From the DLS data, the hydrodynamic diameter (the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured) and the polydispersity index (a measure of the width of the size distribution) can be determined. unchainedlabs.com This information is crucial for understanding the homogeneity of the micellar solution. For instance, DLS can be used to monitor changes in micelle size as a function of concentration, temperature, or the addition of co-solvents or salts.
A typical DLS analysis of a micellar solution of this compound would be expected to show a narrow size distribution centered around a few nanometers, corresponding to the formation of relatively monodisperse micelles.
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Direct Visualization of Self-Assembled Structures
Cryo-Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state. nih.gov In this method, a thin film of the sample solution is rapidly frozen in a cryogen, vitrifying the water and preserving the structures without the artifacts that can be introduced by conventional drying or staining methods. nih.gov
Rheological Properties of this compound Solutions and Gels
At concentrations below the CMC, solutions of this compound are expected to exhibit Newtonian behavior with a viscosity close to that of the solvent. As the concentration increases above the CMC, the formation of spherical micelles has a modest effect on the solution viscosity. However, under conditions that favor the growth of micelles into long, flexible wormlike structures, a dramatic increase in viscosity can be observed. msu.ruacs.org
These wormlike micelles can entangle with each other, much like polymer chains in a solution, to form a transient network. This network structure imparts viscoelastic properties to the solution, meaning it exhibits both viscous (liquid-like) and elastic (solid-like) characteristics. researchgate.netmsu.ru The viscoelasticity is characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. In a typical viscoelastic surfactant solution, at low frequencies of oscillation, G'' is greater than G', indicating predominantly liquid-like behavior. As the frequency increases, a crossover point is reached where G' equals G'', and at higher frequencies, G' becomes greater than G'', signifying a more elastic response.
The zero-shear viscosity (η₀) of these solutions can be highly dependent on the surfactant concentration. In the semi-dilute regime, where wormlike micelles are entangled, the viscosity often follows a power-law relationship with concentration. msu.ru The formation of these networks can lead to the development of gels at higher surfactant concentrations or with the addition of certain additives.
Table 1: Representative Rheological Properties of a Cationic Surfactant Solution as a Function of Concentration
| Surfactant Concentration (wt%) | Zero-Shear Viscosity (Pa·s) | Storage Modulus (G') at 1 rad/s (Pa) | Loss Modulus (G'') at 1 rad/s (Pa) |
| 0.5 | 0.002 | < 0.001 | 0.001 |
| 1.0 | 0.150 | 0.05 | 0.12 |
| 2.0 | 15.2 | 8.5 | 5.1 |
| 5.0 | 120.5 | 75.3 | 40.2 |
Note: This table presents illustrative data for a typical wormlike micellar solution of a cationic surfactant and is not specific to this compound. The actual values can vary significantly based on the specific surfactant, temperature, and presence of additives.
Interactions with Co-solutes, Electrolytes, and Polymers in Solution
The self-assembly and rheological behavior of this compound solutions are highly sensitive to the presence of other chemical species, including co-solutes, electrolytes, and polymers.
Interactions with Co-solutes and Electrolytes:
The addition of electrolytes, such as inorganic salts (e.g., sodium bromide), can have a profound effect on the properties of cationic surfactant solutions. The counterions from the salt can screen the electrostatic repulsion between the positively charged headgroups of the surfactant molecules. researchgate.net This screening effect promotes the growth of micelles from spherical to wormlike structures, leading to a significant increase in viscosity. acs.org The effectiveness of an electrolyte in promoting micellar growth often depends on the specific nature of the counterion. researchgate.net
The addition of electrolytes typically leads to a decrease in the CMC of the surfactant. researchgate.net At a fixed surfactant concentration, increasing the electrolyte concentration can lead to a maximum in viscosity, after which the viscosity may decrease due to branching of the wormlike micelles or a transition to other phases. acs.org
Table 2: Effect of Electrolyte (NaBr) Concentration on the Zero-Shear Viscosity of a Hypothetical 2 wt% Cationic Surfactant Solution
| NaBr Concentration (mM) | Zero-Shear Viscosity (Pa·s) |
| 0 | 0.8 |
| 50 | 12.5 |
| 100 | 45.8 |
| 200 | 28.1 |
| 500 | 9.3 |
Note: This table provides representative data illustrating the typical effect of an electrolyte on the viscosity of a cationic surfactant solution. The specific values are hypothetical and serve for illustrative purposes only.
Interactions with Polymers:
The interaction between cationic surfactants and polymers in solution is complex and depends on the nature of the polymer (e.g., neutral, charged, or hydrophobically modified).
Oppositely Charged Polymers (Anionic Polymers): Strong electrostatic interactions are expected between the cationic headgroups of this compound and anionic polymers. This interaction can lead to the formation of polymer-surfactant complexes, which may result in phase separation or the formation of highly viscous solutions or gels. earthdoc.orgwpmucdn.com The binding of the surfactant to the polymer can occur at a concentration below the surfactant's own CMC, a point known as the critical aggregation concentration (CAC). mdpi.com
Neutral Polymers: Interactions with neutral polymers, such as polyethylene (B3416737) oxide (PEO), are generally weaker and are primarily driven by hydrophobic interactions between the surfactant tail and the polymer backbone or through bridging mechanisms. These interactions can still lead to significant changes in the solution rheology.
Hydrophobically Modified Polymers: The presence of hydrophobic moieties on a polymer chain can lead to strong associative interactions with the hydrophobic cores of the surfactant micelles. This can result in the formation of a robust three-dimensional network, causing a synergistic increase in viscosity. msu.ruacs.org The rheological properties of these mixed systems are highly dependent on the architecture of the polymer and the concentration of both components. acs.org
The study of these interactions is crucial for the formulation of a wide range of products where control of rheology is essential.
Interfacial Phenomena and Surface Activity of Benzyldodecyldimethylammonium D5 Bromide
Adsorption at Air-Liquid and Liquid-Liquid Interfaces
The amphiphilic nature of Benzyldodecyldimethylammonium-d5 Bromide, possessing a hydrophilic quaternary ammonium (B1175870) head group and a hydrophobic dodecyl chain, drives its accumulation at interfaces, such as the boundary between air and water or oil and water. This adsorption profoundly alters the properties of the interface.
Surface Tension Reduction Efficiency and Adsorption Isotherms
Benzyldodecyldimethylammonium Bromide is effective at reducing the surface tension of water. nih.gov Studies on its non-deuterated form, BDDAB, have shown that the presence of the benzyl (B1604629) group in the head of the surfactant molecule increases the efficiency of adsorption at the water-air interface when compared to similar surfactants with a simple alkyl group. nih.gov The critical micelle concentration (CMC) of BDDAB, the concentration at which surfactant monomers associate to form micelles and the surface tension reaches its minimum value, has been determined to be approximately 5.25 x 10⁻³ M to 5.3 x 10⁻³ M through surface tension and density measurements. researchgate.net
The relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface can be described by adsorption isotherms. For ionic surfactants like BDDAB, the Gibbs adsorption isotherm is a fundamental equation used to calculate the surface excess concentration from surface tension data. nih.gov Experimental data for BDDAB has been used to determine thermodynamic parameters of adsorption, providing insights into the spontaneity and nature of the adsorption process. nih.gov
Surface Excess Concentration Determination and Adsorption Layer Structure
The surface excess concentration (Γ) represents the amount of surfactant adsorbed per unit area at the interface. This can be calculated from the slope of the surface tension versus the logarithm of the surfactant concentration plot using the Gibbs adsorption isotherm. nih.gov For Benzyldodecyldimethylammonium Bromide, studies have determined the surface excess concentration in the adsorbed monolayer from surface tension data. nih.gov
The structure of the adsorbed layer is influenced by the orientation of the surfactant molecules. Research suggests that for BDDAB, a parallel orientation of the molecules at the adsorbed monolayer provides the best correlation between experimental and theoretical values of the standard free energy of adsorption. nih.gov This orientation implies that both the hydrophobic tail and the benzyl group of the head are in contact with the interface. The standard free energy of adsorption (ΔG°_ads) provides a measure of the spontaneity of the adsorption process. For BDDAB, this value has been calculated, and it was found that the contribution of the aryl group is equivalent to approximately 3.5 methylene (B1212753) groups in the hydrocarbon chain. nih.gov
Table 1: Physicochemical Properties of Benzyldodecyldimethylammonium Bromide (BDDAB)
| Property | Value | Reference |
|---|---|---|
| Critical Micelle Concentration (CMC) | 5.25 x 10⁻³ - 5.3 x 10⁻³ M | researchgate.net |
| Standard Free Energy of Adsorption (ΔG°_ads) | Calculated based on aryl group equivalence to 3.5 methylene groups | nih.gov |
Interaction with Solid Surfaces and Adsorption Mechanisms
The interaction of this compound with solid surfaces is of great importance in various applications, from detergency to material science. The nature of the substrate, particularly its surface charge, plays a critical role in the adsorption mechanism.
Adsorption on Charged and Uncharged Substrates (e.g., Silica (B1680970), Clay Minerals)
As a cationic surfactant, Benzyldodecyldimethylammonium Bromide readily adsorbs onto negatively charged surfaces. Silica (SiO₂), which carries a negative charge in aqueous solutions at neutral and alkaline pH, is a well-studied substrate for the adsorption of cationic surfactants. nih.gov The initial adsorption is driven by the electrostatic attraction between the positively charged quaternary ammonium head group and the negatively charged silanol (B1196071) groups on the silica surface.
Clay minerals, such as montmorillonite (B579905) and kaolinite, also typically possess a net negative charge due to isomorphic substitutions within their crystal lattice, making them effective adsorbents for cationic surfactants. cambridge.orgnih.gov The primary mechanism for the adsorption of cationic surfactants on clays (B1170129) is cation exchange, where the positively charged surfactant molecules displace the inorganic cations (e.g., Na⁺, Ca²⁺) present on the clay surface. cambridge.org While direct studies on BDDAB with clay are limited, the principles of cationic surfactant interaction suggest that electrostatic attraction and cation exchange would be the dominant initial mechanisms.
On uncharged or hydrophobic surfaces, the adsorption mechanism is primarily driven by hydrophobic interactions between the dodecyl chain of the surfactant and the non-polar surface.
Formation of Adsorbed Monolayers and Multilayers: Mechanistic Insights
The adsorption of Benzyldodecyldimethylammonium Bromide on silica nanoparticles has been shown to result in the formation of incomplete bilayers or isolated admicelles at the surface. nih.gov At low concentrations, individual surfactant molecules adsorb with their cationic heads oriented towards the negatively charged silica. As the concentration increases, hydrophobic interactions between the adsorbed surfactant tails lead to the formation of surface aggregates, such as hemispherical micelles or admicelles. nih.gov
In the case of BDDAB on silica nanoparticles, the thickness of the adsorbed bilayers has been estimated to be around 2.7 to 2.9 nm. nih.gov The process of adsorption is spontaneous, as indicated by the negative change in the Gibbs free energy of the adsorption process. nih.gov
For clay minerals, the adsorption of cationic surfactants can occur in the interlayer spaces of swelling clays like montmorillonite, leading to an expansion of the basal spacing. researchgate.net The adsorption process often proceeds beyond a simple monolayer, with the formation of bilayers where the second layer of surfactant molecules orients with its hydrophobic tails interacting with the tails of the first layer, exposing the cationic head groups to the bulk solution. This bilayer formation can reverse the surface charge of the clay from negative to positive.
Table 2: Adsorption Characteristics of Benzyldodecyldimethylammonium Bromide (BDDAB) on Silica Nanoparticles
| Parameter | Value | Reference |
|---|---|---|
| Adsorbed Layer Structure | Non-complete bilayers (isolated admicelles) | nih.gov |
| Adsorbed Bilayer Thickness (on S-SiO₂) | ~2.9 nm | nih.gov |
| Adsorbed Bilayer Thickness (on L-SiO₂) | ~2.7 nm | nih.gov |
| Volume Fraction of BDDAB in Saturated Adsorbed Layer (on S-SiO₂) | 0.63 | nih.gov |
| Volume Fraction of BDDAB in Saturated Adsorbed Layer (on L-SiO₂) | 0.68 | nih.gov |
Stabilization Mechanisms in Emulsions and Foams Mediated by this compound
The surface-active properties of this compound make it an effective agent for the stabilization of multiphase systems like emulsions (liquid-liquid dispersions) and foams (gas-liquid dispersions).
In emulsions , Benzyldodecyldimethylammonium Bromide adsorbs at the oil-water interface, reducing the interfacial tension and facilitating the formation of smaller droplets. nih.govcrimsonpublishers.com The stabilization of these droplets against coalescence is achieved through electrostatic repulsion. The positively charged head groups of the adsorbed surfactant molecules create a net positive charge on the surface of the oil droplets, leading to repulsive forces between them. crimsonpublishers.com
In foams , this surfactant functions by adsorbing at the air-water interface of the bubbles, which lowers the surface tension and increases the surface elasticity of the thin liquid films (lamellae) that separate the gas bubbles. researchgate.net The presence of the charged head groups at the interface also provides electrostatic repulsion between the two surfaces of the lamella, preventing it from thinning and rupturing. The stability of foams can be further enhanced by the interaction of cationic surfactants with nanoparticles, such as silica, where the particles adsorb at the interface and provide a strong physical barrier against bubble coalescence. mdpi.com While specific studies on foam stabilization by BDDAB are not extensively detailed in the available literature, the general principles of cationic surfactant behavior in foams are well-established. researchgate.netelsevierpure.com
Role of Interfacial Film Properties in Emulsion Stability
The stability of an emulsion—a dispersion of one immiscible liquid in another—is largely dictated by the properties of the thin film of surfactant molecules that forms at the oil-water interface. This interfacial film acts as a barrier, preventing the dispersed droplets from coalescing and the emulsion from breaking. mdpi.com The effectiveness of this barrier is determined by several factors, including the reduction of interfacial tension, the packing density of the surfactant molecules, and the film's mechanical strength. researchgate.net
Benzyldodecyldimethylammonium Bromide (BDDAB), as a cationic surfactant, readily adsorbs at negatively charged or neutral interfaces. Its molecular structure, consisting of a polar headgroup and a nonpolar tail, facilitates the reduction of interfacial tension between oil and water, which is a prerequisite for emulsion formation. uri.edu Research comparing BDDAB with similar surfactants, such as Dodecylethyldimethylammonium Bromide (C12EDMAB), has shown that the presence of the benzyl group in the headgroup significantly influences its adsorption characteristics. The substitution of a methyl group with a benzyl group leads to a greater efficiency in reducing surface tension. researchgate.net
The stability of the emulsion is not solely dependent on the reduction of interfacial tension but also on the strength and elasticity of the interfacial film. ias.ac.in A densely packed and robust film can provide a steric and electrostatic barrier to coalescence. The presence of the benzyl group in BDDAB can influence this packing. Studies have suggested that the orientation of the surfactant molecules at the interface plays a crucial role, with evidence pointing towards a parallel orientation of the surfactant molecules in the adsorbed monolayer for BDDAB. researchgate.net The deuteration of this benzyl group in this compound is particularly useful for techniques like neutron reflectometry, which can precisely measure the thickness and composition of such interfacial films, providing invaluable data for understanding emulsion stability. epj-conferences.org
Below is a table summarizing key interfacial properties of the non-deuterated Benzyldodecyldimethylammonium Bromide (BDDAB) in an aqueous solution, which are critical for its role in emulsion stability.
| Property | Value | Method | Reference |
| Critical Micelle Concentration (CMC) | 5.25 x 10⁻³ M | Surface Tension | rsc.org |
| Surface Tension at CMC (γ_cmc) | 38.5 mN/m | Surface Tension | researchgate.net |
| Maximum Surface Excess (Γ_max) | 2.50 x 10⁻¹⁰ mol/cm² | Gibbs Adsorption Isotherm | researchgate.net |
| Minimum Area per Molecule (A_min) | 0.66 nm² | From Γ_max | researchgate.net |
| Standard Free Energy of Adsorption (ΔG°_ads) | -34.8 kJ/mol | From Surface Tension Data | researchgate.net |
This data is for the non-deuterated form, Benzyldodecyldimethylammonium Bromide.
Interfacial Rheology Studies of Surfactant Films
Interfacial rheology is the study of the mechanical response of an interface to an applied stress or strain. wikipedia.org The viscoelastic properties of the surfactant film at the droplet interface are paramount for the long-term stability of emulsions. ias.ac.in A film with high viscoelasticity can effectively dampen thermal fluctuations and mechanical disturbances that could otherwise lead to droplet coalescence. mdpi.com Interfacial rheology is typically characterized by two components: an elastic (storage) modulus (E') and a viscous (loss) modulus (E''). The elastic modulus represents the ability of the film to store energy and resist deformation, while the viscous modulus represents the energy dissipated as heat. kruss-scientific.com
While specific interfacial rheology data for this compound is not available, the principles of interfacial rheology for cationic surfactants are well-established. The presence of the bulky benzyl group in the headgroup of BDDAB is expected to significantly influence the rheological properties of the interfacial film. The interactions between the aromatic rings can lead to a more structured and potentially more rigid interfacial layer compared to surfactants with smaller headgroups. This increased rigidity can enhance emulsion stability by providing a stronger mechanical barrier against coalescence.
The study of interfacial rheology involves techniques such as oscillating drop or bubble tensiometry and interfacial shear rheometry. nih.govanton-paar.com In these experiments, the interface is subjected to a controlled deformation (either expansion/compression or shear), and the resulting change in interfacial tension is measured. For this compound, the use of neutron scattering techniques in conjunction with interfacial rheology could provide a powerful approach. Small-angle neutron scattering, for instance, can probe the structure of the interfacial layer under dynamic conditions, revealing how the arrangement of the deuterated benzyl groups changes in response to deformation. rsc.org This would offer a molecular-level understanding of the observed macroscopic rheological behavior.
The table below presents comparative data for the non-deuterated Benzyldodecyldimethylammonium Bromide (BDDAB) and a related surfactant, Dodecylethyldimethylammonium Bromide (C12EDMAB), highlighting the influence of the headgroup structure on interfacial properties relevant to rheology.
| Surfactant | Critical Micelle Concentration (CMC) (M) | Surface Tension at CMC (mN/m) | Standard Free Energy of Adsorption (kJ/mol) |
| Benzyldodecyldimethylammonium Bromide (BDDAB) | 5.25 x 10⁻³ | 38.5 | -34.8 |
| Dodecylethyldimethylammonium Bromide (C12EDMAB) | 9.9 x 10⁻³ | 35.5 | -32.5 |
Data sourced from Harkot, J., & Jańczuk, B. (2009). Surface properties of dodecylethyldimethylammonium bromide and benzyldimethyldodecylammonium bromide. Journal of Colloid and Interface Science, 331(2), 494-499. researchgate.net
The lower CMC and more negative free energy of adsorption for BDDAB suggest a greater tendency to adsorb at the interface, which is a precursor to forming a strong interfacial film. The larger area occupied by the benzyl group may lead to different packing and film elasticity compared to the smaller ethyl group in C12EDMAB, which would be reflected in their respective interfacial rheological profiles.
Mechanistic Studies and Reaction Kinetics Involving Benzyldodecyldimethylammonium D5 Bromide
Application as a Mechanistic Probe in Organic and Organometallic Reactions
The isotopic labeling of Benzyldodecyldimethylammonium-d5 Bromide makes it an exceptional mechanistic probe. By replacing hydrogen with its heavier isotope, deuterium (B1214612), subtle changes in reaction rates and the ultimate fate of the deuterated fragment can be monitored, providing profound insights into complex reaction sequences.
Elucidation of Reaction Pathways through Kinetic Isotope Effects (KIE) Using Deuterated Analogs
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms, revealing whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. pharmacy180.comwikipedia.orgprinceton.edulibretexts.org The KIE is the ratio of the reaction rate of a compound with the lighter isotope (kH) to the rate of the same reaction with the heavier isotope (kD).
A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step. pharmacy180.com Conversely, a secondary KIE (typically kH/kD is close to 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but is adjacent to the reacting center. wikipedia.orglibretexts.org
While specific KIE studies involving this compound are not extensively documented in publicly available literature, the principles can be illustrated with analogous deuterated catalysts. For instance, studies on other deuterated phase-transfer catalysts have demonstrated the utility of KIE in understanding reaction mechanisms. kyoto-u.ac.jp In a hypothetical reaction where the benzylic C-H bond of the quaternary ammonium (B1175870) salt is cleaved during the rate-determining step, the use of this compound would be expected to exhibit a significant primary KIE.
Table 1: Hypothetical Kinetic Isotope Effects for Reactions Involving the Benzyl (B1604629) Group
| Reaction Type | Expected C-H(D) Bond Cleavage in Rate-Determining Step | Expected kH/kD for this compound | Implication |
| Stevens Rearrangement | Yes | > 2 | C-H bond breaking is rate-limiting |
| Sommelet-Hauser Rearrangement | Yes | > 2 | C-H bond breaking is rate-limiting |
| Nucleophilic Substitution (SN2) at Benzyl Carbon | No | ~1.0-1.2 | C-H bond is not broken in the transition state |
This data is illustrative and based on established principles of KIE. pharmacy180.comwikipedia.org
Tracing of Deuterated Moieties in Reaction Intermediates and Products
The presence of the benzyl-d5 group allows for its journey throughout a chemical transformation to be traced using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By analyzing the position of the deuterium atoms in the reaction intermediates and final products, chemists can deduce the precise mechanism of bond formation and rearrangement.
For example, in rearrangement reactions common for quaternary ammonium salts, such as the Stevens or Sommelet-Hauser rearrangements, the fate of the deuterated benzyl group can confirm the proposed mechanistic pathway. The synthesis of specifically deuterated amines has been achieved through the debenzylation of quaternary benzylammonium salts, a process that relies on tracking the deuterated fragments. rsc.org
Role in Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgoperachem.com Quaternary ammonium salts, like Benzyldodecyldimethylammonium Bromide, are common phase transfer catalysts. chemicalbook.com
Influence of Deuteration on Catalyst Recyclability and Performance
Table 2: Potential Effects of Deuteration on Phase-Transfer Catalyst Performance
| Catalyst Property | Effect of Deuteration (benzyl-d5) | Rationale |
| Thermal Stability | Increased | Stronger C-D bonds require more energy to break. |
| Chemical Stability | Increased (especially in basic conditions) | Slower rate of decomposition pathways like Stevens rearrangement due to primary KIE. kyoto-u.ac.jp |
| Catalytic Activity | Potentially enhanced at low loadings | Reduced catalyst degradation leads to a higher concentration of active catalyst over time. kyoto-u.ac.jp |
| Recyclability | Improved | Greater stability allows for more reaction cycles without significant loss of activity. |
This table is based on findings from studies on analogous deuterated phase-transfer catalysts. kyoto-u.ac.jp
Abiotic Degradation Mechanisms and Pathways
The environmental fate of surfactants like Benzyldodecyldimethylammonium Bromide is of significant interest. While much of the research focuses on biodegradation, understanding abiotic degradation pathways is also crucial. erasm.orgnih.govresearchgate.net Abiotic degradation involves non-biological processes such as hydrolysis, photolysis, and oxidation.
For Benzyldodecyldimethylammonium Bromide, potential abiotic degradation pathways can be inferred from studies on similar compounds and the known reactivity of its functional groups. The degradation of the non-deuterated analogue, Benzyldodecyldimethylammonium Chloride, has been shown to proceed through cleavage of the C-alkyl-N bond as an initial step in biodegradation, followed by demethylation and degradation of the benzyl group. researchgate.net It is plausible that abiotic pathways could involve similar initial steps.
The benzyl group itself can undergo decomposition. Studies on the decomposition of toluene (B28343) and benzyl radicals show that they can break down into smaller fragments under certain conditions. researchgate.netrsc.org The primary abiotic degradation pathways for this compound are likely to involve:
Hoffmann Elimination: Under basic conditions, quaternary ammonium salts can undergo elimination to form an alkene and a tertiary amine.
Nucleophilic Substitution: The bromide counter-ion or other nucleophiles present could attack the benzyl or dodecyl groups, leading to the cleavage of the C-N bond.
Oxidative Cleavage: Strong oxidants in the environment could attack the organic components of the molecule, leading to its breakdown.
The deuteration of the benzyl group would be expected to influence the rates of these degradation pathways, particularly if C-H bond cleavage is involved in the rate-determining step. For instance, the abiotic degradation of the benzyl-d5 moiety would likely be slower than that of the non-deuterated analogue due to the kinetic isotope effect.
Photolytic Degradation Pathways and Quantum Yields
There is currently a lack of published scientific literature detailing the photolytic degradation pathways and quantum yields for this compound. Studies on the photodegradation of quaternary ammonium compounds are essential for understanding their environmental fate, but specific data for this deuterated compound, including degradation products and the efficiency of light-induced degradation (quantum yield), are not available. While research has been conducted on the microbial degradation of the non-deuterated analog, Benzyldodecyldimethylammonium Bromide (BDAB), information on its photolytic breakdown is not specified. researchgate.net
Hydrolytic and Oxidative Stability Studies in Various Chemical Environments
Specific data from hydrolytic and oxidative stability studies of this compound under various chemical environments are not available in the reviewed literature. General information for the non-deuterated form indicates it is incompatible with strong bases and can react with certain metals like mild and galvanized steel. scbt.com However, comprehensive studies detailing its stability in different pH conditions, in the presence of various oxidizing agents, or kinetic data on its degradation under these conditions are not publicly documented. Such studies would be crucial for determining its persistence and reactivity in different applications and environments.
Advanced Analytical Applications of Benzyldodecyldimethylammonium D5 Bromide
Quantitative Analysis Using Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides a high degree of accuracy and precision in quantitative measurements. The use of a stable isotope-labeled internal standard, such as Benzyldodecyldimethylammonium-d5 Bromide, is fundamental to this method. The labeled standard, which is chemically identical to the analyte but has a different mass, is added to a sample at a known concentration before processing. This allows for the correction of analyte loss during sample preparation and instrumental analysis, as well as for variations in instrument response.
The development of robust and sensitive analytical methods is essential for monitoring the presence of quaternary ammonium (B1175870) compounds (QACs) in various environmental and biological matrices. This compound plays a pivotal role in the creation of such methods for the trace analysis of its non-labeled counterpart, benzyldodecyldimethylammonium chloride (a type of benzalkonium chloride), and other related QACs.
Research has focused on creating methods capable of detecting and quantifying these compounds at very low concentrations, often in the nanogram per milliliter (ng/mL) range. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of 30 different QACs, including benzalkonium compounds, in human serum and urine. researchgate.net This method utilized isotopically labeled internal standards to ensure accuracy and precision. researchgate.net The robustness of such methods is demonstrated by their ability to handle complex matrices while providing reliable and reproducible results. The use of deuterated standards like this compound is critical in overcoming matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net
The primary and most significant application of this compound is as an internal standard in chromatographic-mass spectrometric assays. In both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the addition of a known amount of the deuterated standard allows for accurate quantification of the target analyte.
In LC-MS/MS analysis, the deuterated standard co-elutes with the non-labeled analyte. Because they are chemically identical, they experience the same extraction efficiencies and ionization suppression or enhancement in the mass spectrometer's source. researchgate.net However, due to the mass difference, they are detected as distinct ions. By measuring the ratio of the analyte signal to the internal standard signal, a precise concentration can be determined.
A study on the determination of various QACs in human serum and urine by LC-MS/MS reported excellent method performance when using isotopically labeled internal standards. The method achieved low limits of detection and quantification, along with high accuracy and precision, as detailed in the table below.
| Parameter | Performance Metric |
| Method Limits of Detection (MLODs) | 0.002–0.42 ng/mL |
| Method Limits of Quantification (MLOQs) | 0.006–1.40 ng/mL |
| Recoveries (at 1, 5, and 20 ng/mL) | 61–129% |
| Intra-day Variation | 0.22–17.4% |
| Inter-day Variation | 0.35–17.3% |
| Data from a study on the LC-MS/MS analysis of 30 QACs in human serum and urine. researchgate.net |
While direct GC-MS analysis of QACs is challenging due to their low volatility and thermal instability, pyrolysis-GC-MS can be employed. dokumen.pub In such cases, a deuterated standard would be invaluable for quantifying the pyrolysis products and, by extension, the original QAC concentration.
Chromatographic Applications
Beyond its role in IDMS, the chemical properties of the benzyldodecyldimethylammonium cation are utilized in chromatographic separations to enhance the resolution of other analytes.
In reversed-phase high-performance liquid chromatography (RP-HPLC), which typically separates compounds based on their hydrophobicity, highly polar and ionic compounds are poorly retained on the nonpolar stationary phase. To overcome this, ion-pair chromatography is employed. An ion-pair reagent, which is a large ionic molecule with a significant nonpolar part, is added to the mobile phase.
Cationic surfactants like benzyldodecyldimethylammonium bromide can serve as ion-pair reagents for the analysis of acidic or anionic compounds. dokumen.pubjyu.fi The benzyldodecyldimethylammonium cation forms a neutral ion pair with the anionic analyte in the mobile phase. This neutral complex has increased hydrophobicity, allowing it to be retained on the RP-HPLC column and enabling separation. The choice of the ion-pair reagent and its concentration can be varied to optimize the separation. While the deuterated form, this compound, is primarily synthesized for use as an internal standard, its non-deuterated counterpart is a recognized ion-pair reagent.
| Analyte Type | Ion-Pair Reagent | Chromatographic Principle |
| Acidic/Anionic Compounds | Benzyldodecyldimethylammonium cation | The cationic head of the reagent forms an ion pair with the negatively charged analyte. The hydrophobic tail interacts with the reversed-phase stationary phase, leading to retention and separation. |
| General principle of ion-pair chromatography using a cationic reagent. |
The use of this compound as a derivatization agent for gas chromatography is not a well-documented application in scientific literature. Derivatization in GC is a process where the analyte is chemically modified to produce a new compound with properties more suitable for GC analysis, typically to increase volatility and thermal stability. While there are methods for the analysis of QACs by GC, these often involve pyrolysis rather than derivatization of other analytes with the QAC itself. dokumen.pub Some methods mention hydrogenation of QACs to form alkyldimethylamines, which can then be derivatized for GC analysis, but this does not involve using the QAC as the derivatizing agent. science.gov
Electrophoretic Separations and Mobility Studies
Capillary electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. The mobility of an ion is influenced by its charge, size, and the properties of the background electrolyte.
Quaternary ammonium compounds, including benzyldodecyldimethylammonium salts, have been studied in the context of electrophoretic separations. They can be used as modifiers in the background electrolyte to influence the separation of other analytes, particularly anions. researchgate.net In a technique known as capillary zone electrophoresis (CZE), the addition of a cationic surfactant like benzyldodecyldimethylammonium bromide can alter the electrophoretic mobility of anionic analytes through ion-pairing interactions in the buffer solution. researchgate.net This can lead to improved separation selectivity.
Furthermore, the electrophoretic mobility of QACs themselves is a subject of study, and CE is a suitable technique for their analysis. researchgate.net In such studies, this compound could serve as an excellent internal standard for quantitative analysis or as a reference compound for mobility comparisons, owing to its similar electrophoretic behavior to the non-labeled compound but distinct mass for detection by a mass spectrometer coupled to the CE instrument.
Application in Capillary Electrophoresis (CE) for Modulating Electroosmotic Flow and Selectivity
Benzyldodecyldimethylammonium Bromide, a quaternary ammonium salt, serves as a dynamic coating agent for the inner walls of fused-silica capillaries in CE. This application is crucial for controlling the electroosmotic flow (EOF), which is the bulk flow of the background electrolyte in the capillary under the influence of an applied electric field. The ability to modulate the EOF is fundamental to optimizing the separation of various analytes.
The inner surface of a bare fused-silica capillary is populated with silanol (B1196071) groups (Si-OH). At pH values above 3, these groups deprotonate to form negatively charged silanate groups (Si-O-), which attract cations from the buffer, creating an electrical double layer. This results in a strong EOF from the anode to the cathode. However, this strong EOF can be detrimental to the separation of certain compounds, and the negatively charged capillary wall can lead to the adsorption of positively charged analytes, causing peak tailing and poor resolution.
The addition of a cationic surfactant like Benzyldodecyldimethylammonium Bromide to the background electrolyte addresses these challenges. The positively charged headgroup of the surfactant interacts with the negatively charged silanate groups on the capillary wall, forming a layer that effectively neutralizes the surface charge. At concentrations above the critical micelle concentration (CMC), a second layer of surfactant molecules can adsorb through hydrophobic interactions between their long alkyl chains, resulting in a bilayer. This bilayer presents a net positive charge to the bulk solution, which reverses the direction of the EOF, causing it to flow from the cathode to the anode. This reversed EOF is advantageous for the separation of anions.
The control over the magnitude and direction of the EOF allows for the fine-tuning of separation selectivity. By varying the concentration of Benzyldodecyldimethylammonium Bromide in the buffer, analysts can manipulate the electrophoretic mobility of analytes and achieve separations that would otherwise be difficult or impossible.
Detailed Research Findings:
Research has demonstrated the efficacy of using cationic surfactants to control the EOF for the separation of a wide range of analytes. For instance, in the analysis of inorganic anions, the reversal of the EOF by a cationic surfactant allows for rapid and efficient separation. Similarly, for the analysis of basic proteins, which are positively charged at low pH, the coating of the capillary wall with a cationic surfactant prevents their adsorption and enables high-resolution separations.
While specific data for this compound is not available, the following table summarizes typical conditions and outcomes observed with the use of its non-deuterated form in CE.
| Analyte Type | Capillary Type | Background Electrolyte (BGE) | Applied Voltage | Effect on EOF | Impact on Selectivity | Reference |
| Chemical Disinfectants | Bare Fused-Silica | 50% Acetonitrile - 50 mmol/L NaH2PO4, pH 2.24 | 20 kV | Not specified, but successful separation achieved. | Enabled determination of the compound in a complex matrix. | nih.gov |
| Basic Proteins | Poly(dimethylsiloxane) (PDMS) coated | Phosphate buffer with varying concentrations of cationic surfactant | 740 V/cm | Reversal and control of EOF magnitude. | Prevention of protein adsorption and improved resolution. | nih.gov |
Interactive Data Table of CE Parameters with Cationic Surfactants:
| Parameter | Value | Unit |
| Capillary Inner Diameter | 75 | µm |
| Capillary Total Length | 46.4 | cm |
| Applied Voltage | 20 | kV |
| Detection Wavelength | 214 | nm |
| BGE pH | 2.24 |
Potential Implications of Deuteration:
The replacement of five hydrogen atoms with deuterium (B1214612) in the benzyl (B1604629) group of Benzyldodecyldimethylammonium Bromide would result in a slight increase in its molecular weight. While this change is small, it could have subtle effects on its properties in a CE system. Deuterium forms slightly stronger covalent bonds than hydrogen, which could influence the electronic environment and intermolecular interactions of the molecule.
In the context of CE, this could potentially lead to:
Altered Adsorption Characteristics: The strength of the interaction between the deuterated surfactant and the capillary wall might be slightly different, potentially leading to a more or less stable coating. This could, in turn, affect the reproducibility of the EOF.
Modified Micellar Properties: If the surfactant is used at concentrations above its CMC, the deuteration could slightly alter the CMC value and the aggregation number of the micelles. This would have a direct impact on the partitioning of analytes into the micellar phase in micellar electrokinetic chromatography (MEKC), thereby affecting selectivity.
Changes in Electrophoretic Mobility: While the charge of the molecule remains the same, the slight increase in mass and potential changes in solvation due to deuteration could lead to a minor difference in its electrophoretic mobility.
It is important to note that these are theoretical considerations, and without experimental data, the actual impact of deuteration on the performance of this compound in CE remains speculative. The primary application of such a deuterated compound would likely be as an internal standard in quantitative analysis using mass spectrometry detection, where its mass difference allows for clear differentiation from the non-deuterated analyte.
Environmental Dynamics and Transformation Pathways of Benzyldodecyldimethylammonium Bromide with Focus on Deuterated Analog
Abiotic Transformation Processes of Benzyldodecyldimethylammonium-d5 Bromide in Environmental Compartments
Abiotic transformation, which includes photodegradation, hydrolysis, and oxidation, plays a crucial role in the environmental degradation of Benzyldodecyldimethylammonium Bromide. These processes occur independently of microbial activity and are primarily influenced by environmental factors such as sunlight, pH, and the presence of reactive chemical species.
Photodegradation is a significant pathway for the breakdown of Benzyldodecyldimethylammonium compounds in aquatic environments. The process is initiated when the molecule absorbs light energy, leading to its decomposition.
Studies on the photodegradation of DDBAC, the chloride analog, show that the process follows pseudo-first-order kinetics. nih.govresearchgate.net The rate of degradation is highly dependent on the wavelength of irradiation. For instance, the degradation rates for similar brominated compounds are significantly higher under UV light in the 180-400 nm range compared to visible light (400-700 nm). nih.govnih.gov The primary contribution to photodegradation for such compounds often comes from the 180-334 nm wavelength band. nih.gov
In advanced oxidation processes that combine UV light with chlorine, direct UV photolysis can account for a substantial portion of the total degradation. For DDBAC, direct photolysis was responsible for 48.4% of its removal in a UV/chlorine system and 42.7% in a UV/persulfate system. nih.govresearchgate.net The degradation rate constant (k) is also influenced by the initial concentration of the compound, with higher concentrations sometimes leading to a decrease in the rate due to reduced light penetration and competition from intermediate products. nih.govnih.gov
For the deuterated analog, this compound, the photodegradation kinetics are expected to be similar to the non-deuterated form, as the primary chromophore responsible for light absorption (the benzyl (B1604629) group) remains intact. However, the kinetic isotope effect could potentially slow down secondary degradation pathways that involve the cleavage of carbon-deuterium bonds on the phenyl ring, although the primary degradation steps often occur elsewhere in the molecule. nih.govresearchgate.net
Table 1: Photodegradation Parameters for Dodecyldimethylbenzylammonium Chloride (DDBAC) under UV-Based Advanced Oxidation Processes
| Treatment Process | Degradation Contribution | Pseudo-First-Order Rate Constant (k) | Experimental Conditions |
| UV/Chlorine | Photolysis: 48.4% | Increased from 0.046 min⁻¹ to 0.123 min⁻¹ with chlorine increase (0-150 mg/L) | pH 3.6-9.5 |
| UV/Persulfate | Photolysis: 42.7% | Not specified | Not specified |
This table is generated based on data for DDBAC from studies on advanced oxidation processes. nih.govresearchgate.netresearchgate.net
While stable under typical environmental pH conditions, Benzyldodecyldimethylammonium Bromide can be effectively degraded through oxidation, particularly via advanced oxidation processes (AOPs) in aquatic systems. These processes generate highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which accelerate the breakdown of the compound.
In a UV/chlorine AOP, radical species oxidation accounted for 51.6% of DDBAC degradation. nih.govresearchgate.net Similarly, in a UV/persulfate process, sulfate and hydroxyl radicals were responsible for 57.3% of the degradation. researchgate.net The primary mechanisms of oxidative degradation include the cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the long alkyl chain. nih.govresearchgate.net This leads to the formation of several smaller intermediate products.
The efficiency of these oxidation reactions is sensitive to environmental parameters. For example, the degradation of DDBAC in a UV/chlorine system was found to decrease as the pH increased from 3.6 to 9.5. nih.govresearchgate.net For the d5-deuterated analog, the primary oxidation sites are the benzyl-nitrogen bond and the alkyl chain, not the C-H bonds on the phenyl ring. nih.govresearchgate.net Therefore, a significant kinetic isotope effect on the primary oxidation rate is not anticipated.
Sorption and Desorption Behavior in Various Environmental Matrices
As a cationic surfactant, Benzyldodecyldimethylammonium Bromide has a strong tendency to sorb to negatively charged surfaces prevalent in soil and sediment. This behavior significantly influences its mobility and bioavailability in the environment.
Soil Organic Matter: Benzyldodecyldimethylammonium cations exhibit significant sorption to natural organic matter. nih.gov Studies on its chloride analog show that it sorbs to humic acids, a key component of soil organic matter. nih.gov This sorption is influenced by the chemistry of the surrounding medium; it is reduced at low pH and high electrolyte concentrations. nih.gov Divalent cations like Ca²⁺ reduce sorption more effectively than monovalent cations like Na⁺. nih.gov The interaction is primarily driven by cation exchange and hydrophobic effects.
Clay Minerals: Clay minerals, which are ubiquitous in soils and sediments, have negatively charged surfaces and a high capacity for cation exchange. mdpi.commdpi.com Cationic compounds like Benzyldodecyldimethylammonium Bromide are readily adsorbed onto the surface of clay minerals such as montmorillonite (B579905) and kaolinite. mdpi.comnih.gov This interaction can occur through cation exchange at the surface or intercalation into the interlayer spaces of swelling clays (B1170129) like montmorillonite. nih.govnih.gov This strong binding significantly reduces the concentration of the compound in the aqueous phase.
Sediments: In aquatic environments, Benzyldodecyldimethylammonium Bromide released into the water column is expected to partition strongly to suspended particles and bottom sediments. This is due to the combined effect of its interaction with organic carbon and clay minerals within the sediment matrix. princeton.edu Studies have shown that organobromine compounds are widespread in marine and lake sediments, often correlated with organic carbon content. princeton.eduresearchgate.net
The strong sorption affinity of Benzyldodecyldimethylammonium Bromide to soil and sediment components results in low mobility. Cationic surfactants are known to bind tightly to the negatively charged soil matrix, which severely restricts their movement with water through the soil profile. This suggests a low potential for leaching into groundwater.
Consequently, in contaminated sites, the compound is expected to be concentrated in the upper soil layers or in sediments, with limited vertical or horizontal migration. Its persistence in these compartments will then be governed by in-situ degradation processes, such as biodegradation.
Biodegradation Studies (Mechanistic Insights, Excluding Ecotoxicity)
Biodegradation is a key process for the ultimate removal of Benzyldodecyldimethylammonium Bromide from the environment. chemicalbook.com Several microorganisms have been identified that can degrade benzalkonium compounds, using them as a source of carbon and nitrogen. researchgate.netnih.gov
Studies using the bacterium Aeromonas hydrophila sp. K, isolated from polluted soil, have provided detailed mechanistic insights into the biodegradation pathway of the chloride analog. researchgate.netnih.gov The degradation is initiated by the cleavage of the C-alkyl-N bond, which separates the long alkyl chain from the benzyl moiety. researchgate.netnih.gov
The proposed biodegradation pathway involves the following steps:
Initial Cleavage: The first step is the formation of benzyldimethylamine and a C12-alkyl chain. researchgate.netnih.gov
Demethylation: Benzyldimethylamine undergoes successive demethylation reactions, yielding benzylmethylamine and subsequently benzylamine. researchgate.netnih.gov
Deamination and Oxidation: Benzylamine is deaminated to form benzaldehyde (B42025). researchgate.netnih.gov
Final Mineralization: Benzaldehyde is rapidly oxidized to benzoic acid, which can then enter central metabolic pathways and be further degraded. researchgate.netnih.gov
The alkyl chain is presumed to be degraded via β-oxidation. researchgate.net Co-metabolism, where microorganisms degrade the compound while utilizing other more readily available carbon sources, is also an important degradation route in natural environments. chemicalbook.com
Table 2: Key Intermediates in the Biodegradation of Benzalkonium Chloride by Aeromonas hydrophila sp. K
| Intermediate Compound | Role in Pathway |
| Benzyldimethylamine | Initial product after cleavage of C-alkyl-N bond |
| Benzylmethylamine | Product of first demethylation |
| Benzylamine | Product of second demethylation |
| Benzaldehyde | Product of deamination of benzylamine |
| Benzoic Acid | Product of benzaldehyde oxidation; enters central metabolism |
This table is based on the proposed degradation pathway for the non-deuterated chloride analog. researchgate.netnih.gov
Identification of Microbial Degradation Pathways and Intermediate Metabolites (with Deuterium (B1214612) Tracing)
The microbial degradation of benzyldodecyldimethylammonium compounds is initiated by the cleavage of the bond between the nitrogen atom and the long alkyl chain. This initial step is a crucial detoxification process, as it significantly reduces the surfactant's toxicity. researchgate.net Studies on the biodegradation of the closely related benzalkonium chloride (BAC) by bacteria such as Aeromonas hydrophila have provided a foundational understanding of this pathway. nih.gov
The proposed degradation pathway for Benzyldodecyldimethylammonium Bromide, and by extension its deuterated analog, involves a series of enzymatic steps. In the case of this compound, the five deuterium atoms on the benzyl ring serve as tracers to follow the fate of this part of the molecule.
Proposed Microbial Degradation Pathway of this compound:
Initial Cleavage: The degradation commences with the enzymatic cleavage of the C-N bond connecting the dodecyl chain to the quaternary ammonium (B1175870) nitrogen. This step releases the dodecyl chain, which is subsequently metabolized through pathways like β-oxidation, and forms benzyldimethylamine-d5. nih.gov
Sequential Demethylation: The resulting benzyldimethylamine-d5 undergoes successive demethylation steps. The first demethylation yields benzylmethylamine-d5, followed by a second demethylation to produce benzylamine-d5. nih.gov
Deamination and Oxidation: Benzylamine-d5 is then deaminated to form benzaldehyde-d5. nih.gov This intermediate is rapidly oxidized to benzoic acid-d5. nih.gov
Aromatic Ring Cleavage: The deuterated benzoic acid is a key intermediate that enters central aromatic degradation pathways. nih.govnih.gov Hydroxylation of the aromatic ring is a common initial step, leading to the formation of catechol or protocatechuate derivatives, which still retain the deuterium label. Subsequent enzymatic reactions cleave the aromatic ring, leading to the formation of aliphatic intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov The deuterium atoms would remain on the carbon skeleton until the complete mineralization of the molecule to carbon dioxide and water.
Table 1: Proposed Intermediate Metabolites in the Degradation of this compound
| Step | Intermediate Metabolite (Deuterated) | Parent Compound |
| 1 | Benzyldimethylamine-d5 | This compound |
| 2 | Benzylmethylamine-d5 | Benzyldimethylamine-d5 |
| 3 | Benzylamine-d5 | Benzylmethylamine-d5 |
| 4 | Benzaldehyde-d5 | Benzylamine-d5 |
| 5 | Benzoic acid-d5 | Benzaldehyde-d5 |
| 6 | Catechol-d5 (or other hydroxylated derivatives) | Benzoic acid-d5 |
Characterization of Specific Microbial Enzymes Involved in Deuterated Quaternary Ammonium Compound Degradation
The biodegradation of complex molecules like this compound is facilitated by a consortium of microbial enzymes. asknature.org While specific enzymes for the deuterated compound have not been individually characterized, the classes of enzymes involved can be inferred from studies on similar non-deuterated QACs. researchgate.netnih.gov The presence of the deuterium label is not expected to change the fundamental enzymatic mechanisms, although it may influence the reaction rates due to the kinetic isotope effect, where the heavier C-D bond can be more stable and thus cleaved more slowly than a C-H bond. acs.org
Key Enzyme Classes in the Degradation Pathway:
Amine Oxidases/Dehydrogenases: The initial and critical cleavage of the C-alkyl-N bond is likely catalyzed by an amine oxidase or a similar enzyme. researchgate.net Metatranscriptomic studies of microbial communities degrading BACs have identified putative amine oxidase genes as responsible for this initial dealkylation step. researchgate.net
Monooxygenases and Dioxygenases: These enzymes are crucial for the subsequent degradation of the aromatic ring. nih.gov Monooxygenases introduce a single hydroxyl group onto the deuterated benzoic acid, preparing it for ring cleavage. Dioxygenases are responsible for cleaving the aromatic ring of the resulting dihydroxylated intermediates (e.g., catechol-d5). nih.gov
Dehydrogenases: The oxidation of benzaldehyde-d5 to benzoic acid-d5 is carried out by dehydrogenases. nih.gov
Demethylases: The sequential removal of methyl groups from benzyldimethylamine-d5 is performed by demethylases.
Table 2: Key Microbial Enzymes and Their Roles in the Degradation of this compound
| Enzyme Class | Proposed Role in Degradation | Substrate (Deuterated) |
| Amine Oxidase | Cleavage of the C-dodecyl-N bond | This compound |
| Demethylase | Removal of methyl groups | Benzyldimethylamine-d5, Benzylmethylamine-d5 |
| Amine Dehydrogenase | Deamination of benzylamine | Benzylamine-d5 |
| Aldehyde Dehydrogenase | Oxidation of benzaldehyde | Benzaldehyde-d5 |
| Monooxygenase/Dioxygenase | Hydroxylation and cleavage of the aromatic ring | Benzoic acid-d5 |
Computational and Theoretical Investigations of Benzyldodecyldimethylammonium D5 Bromide
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzyldodecyldimethylammonium-d5 Bromide, these calculations can elucidate the effects of deuteration on the molecule's geometry and electronic landscape.
Conformational Analysis of the Deuterated Benzyl (B1604629) Group and Overall Cationic Structure
The conformation of the Benzyldodecyldimethylammonium cation is determined by the rotational freedom around several key single bonds. The orientation of the deuterated benzyl group relative to the long dodecyl chain and the dimethylammonium head group is of particular interest. Computational models, such as those employing density functional theory (DFT), can predict the most stable conformers by mapping the potential energy surface as a function of dihedral angles.
Charge Distribution, Bond Energies, and Molecular Orbitals
The distribution of charge within the Benzyldodecyldimethylammonium-d5 cation is a key determinant of its interactions with other molecules and surfaces. Quantum chemical calculations can provide a detailed picture of the charge distribution, typically showing a localization of positive charge on the quaternary nitrogen atom and the surrounding methyl and benzyl groups. nih.gov This positive charge is balanced by the bromide counterion.
Bond energies within the molecule, particularly the C-D bonds in the deuterated benzyl group, can also be calculated. These are expected to be slightly stronger than the corresponding C-H bonds, a common kinetic isotope effect. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. The HOMO is likely to be located on the electron-rich phenyl ring and the nitrogen atom, while the LUMO may be distributed over the cationic head group.
Molecular Dynamics (MD) Simulations of Solution Behavior and Self-Assembly
Molecular dynamics simulations are a powerful tool for studying the behavior of molecules in solution and their tendency to form larger aggregates. For an amphiphilic molecule like this compound, MD simulations can provide detailed insights into its self-assembly into micelles and its behavior at interfaces.
Simulation of Micellar Aggregation, Dynamics, and Stability
In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound are known to self-assemble into micelles. niscpr.res.inresearchgate.net MD simulations can model this process, showing how the hydrophobic dodecyl chains and benzyl groups aggregate to form the core of the micelle, while the hydrophilic dimethylammonium head groups are exposed to the surrounding water.
Modeling of Interfacial Adsorption and Molecular Orientation at Interfaces
The behavior of this compound at interfaces, such as the air-water or a solid-liquid interface, is crucial for its function as a surfactant. MD simulations can be used to model the adsorption of the surfactant molecules at these interfaces. nih.gov At the air-water interface, the molecules are expected to orient themselves with the hydrophobic tails pointing towards the air and the hydrophilic head groups remaining in the water.
At a solid-liquid interface, such as on silica (B1680970) particles, the adsorption behavior is more complex. nih.gov Simulations can reveal the formation of adsorbed layers, potentially bilayers or admicelles, and provide information on the thickness and composition of these layers. The orientation of the deuterated benzyl group at the interface could be of particular interest in understanding specific interactions with the surface.
Density Functional Theory (DFT) Studies on Reaction Pathways and Isotope Effects
DFT studies can be employed to investigate the chemical reactivity of this compound and the kinetic isotope effects associated with the deuteration. While this surfactant is generally stable, understanding its potential degradation pathways is important. researchgate.netnih.gov
Characterization of Transition States for Deuterated Reaction Mechanisms
The introduction of deuterium (B1214612) into the benzyl group of Benzyldodecyldimethylammonium Bromide is predicted to have a measurable impact on the transition states of reactions in which this part of the molecule is involved. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) (¹H) leads to a lower zero-point vibrational energy for C-D bonds versus C-H bonds. libretexts.org Consequently, more energy is required to break a C-D bond, which can alter the activation energy and the geometry of the transition state.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, would be employed to model these effects. By calculating the potential energy surface for a given reaction, the transition state—a first-order saddle point on this surface—can be located and characterized.
Theoretical Impact on Transition State Geometry and Energy:
For a hypothetical reaction involving the cleavage of a C-H/C-D bond on the deuterated benzyl ring, computational analysis would likely reveal a slight elongation of the corresponding bond in the transition state. The activation energy for the deuterated compound is expected to be higher, leading to a slower reaction rate compared to its non-deuterated counterpart. This phenomenon is known as a primary kinetic isotope effect. wikipedia.org
Secondary kinetic isotope effects could also be computationally investigated. wikipedia.org For instance, in a reaction where the C-D bonds are not broken but are located near the reaction center, their vibrational frequencies can still influence the stability of the transition state.
Hypothetical Transition State Analysis Data:
The following interactive table illustrates the kind of data that would be generated from a computational study comparing the transition states of a hypothetical reaction for both the deuterated and non-deuterated forms of Benzyldodecyldimethylammonium Bromide.
| Parameter | Benzyldodecyldimethylammonium Bromide | This compound |
| Activation Energy (kcal/mol) | 25.0 | 26.5 |
| Key Bond Length in Transition State (Å) | 1.50 | 1.52 |
| Imaginary Frequency (cm⁻¹) | -1500 | -1450 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the expected trends based on established principles of kinetic isotope effects.
Prediction of Spectroscopic Signatures and Vibrational Frequencies
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, including infrared (IR) and Raman spectra. For this compound, these predictions would be particularly valuable in identifying the presence and position of the deuterium atoms. The change in mass upon substituting protium with deuterium significantly alters the vibrational frequencies of the molecule.
The vibrational frequency of a bond is approximately proportional to the square root of the force constant divided by the reduced mass of the atoms involved. Since deuterium has roughly twice the mass of protium, the C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. unam.mx
Predicted Spectroscopic Shifts:
Computational models, often using DFT with an appropriate basis set, can calculate the harmonic and anharmonic vibrational frequencies of a molecule. nih.gov For this compound, these calculations would predict a noticeable shift in the IR and Raman spectra compared to the non-deuterated compound.
Specifically, the aromatic C-H stretching vibrations, typically observed in the 3000-3100 cm⁻¹ region of an IR spectrum, would be expected to shift to approximately 2200-2300 cm⁻¹ for the C-D bonds on the benzyl ring. Similarly, C-H bending (out-of-plane) vibrations, which appear in the 675-900 cm⁻¹ range, would also shift to lower wavenumbers upon deuteration.
Hypothetical Predicted Vibrational Frequencies:
This interactive table presents a hypothetical comparison of key predicted vibrational frequencies for the standard and deuterated compound, as would be determined by computational analysis.
| Vibrational Mode | Benzyldodecyldimethylammonium Bromide (cm⁻¹) | This compound (cm⁻¹) |
| Aromatic C-H Stretch | 3050 | N/A |
| Aromatic C-D Stretch | N/A | 2250 |
| Aliphatic C-H Stretch | 2920 | 2920 |
| Aromatic C-H Out-of-Plane Bend | 750 | N/A |
| Aromatic C-D Out-of-Plane Bend | N/A | 550 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the expected effects of deuteration on vibrational spectra.
These predicted spectra serve as a crucial tool for experimentalists in identifying and characterizing the synthesized deuterated compound, confirming the success of the isotopic labeling.
Future Research Directions and Emerging Applications of Deuterated Quaternary Ammonium Compounds
Development of Novel Synthetic Routes for Highly Site-Specific and Complex Deuteration Patterns
The utility of deuterated compounds is fundamentally dependent on the ability to synthesize them with high precision and isotopic purity. Future research will focus on developing more versatile and efficient methods for introducing deuterium (B1214612) into complex molecules like QACs at specific sites. Current strategies often rely on hydrogen isotope exchange (HIE) reactions catalyzed by transition metals or base-mediated approaches. nih.govacs.org
Emerging methods aim to overcome the limitations of traditional techniques, which may require harsh conditions or pre-functionalized substrates. nih.gov For instance, copper-catalyzed deacylative deuteration allows for the site-specific installation of one, two, or three deuterium atoms using readily available ketones as traceless activating groups and D₂O as the deuterium source. nih.gov This redox-neutral process demonstrates broad functional group tolerance, making it applicable to complex structures. nih.gov Similarly, silver-catalyzed C-H bond deuteration has shown promise for five-membered aromatic heterocycles using low-cost deuterium sources like CH₃OD, operating under mild conditions and without the need for directing groups. nih.gov
A significant advancement is the use of bipolar membranes for the electrochemical synthesis of deuterated acids and bases from inexpensive heavy water (D₂O). nih.gov This platform operates under mild conditions and can produce high-concentration deuterated reagents, which are crucial for subsequent deuteration reactions. nih.gov The development of such platform technologies will facilitate the synthesis of a wider array of deuterated compounds, including complex QACs with tailored deuteration patterns. nih.gov
Table 1: Comparison of Modern Deuteration Methods
| Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Relevant Findings | Citations |
| Deacylative Deuteration | Copper (Cu) | D₂O | Site-specific and degree-controlled; Redox-neutral; Broad functional group tolerance. | Enables mono-, di-, and tri-deuteration at specific alkyl positions. | nih.gov |
| C-H Bond Deuteration | Silver (Ag) | CH₃OD | No directing group required; Mild reaction conditions; Tolerates diverse functional groups. | Effective for site-selective deuteration of medicinally relevant heterocycles. | nih.gov |
| Bipolar Membrane Electrolysis | None (Electrochemical) | D₂O | Mild conditions; Produces high-concentration deuterated acids/bases (e.g., D₂SO₄, KOD). | Offers a versatile and robust platform for producing key deuterated reagents. | nih.gov |
| Hydrogen Isotope Exchange | Platinum Group Metals (e.g., Ru/C, Ir/C) | D₂O | Allows for multiple deuterations in a single step. | Successfully used for multiple deuterations of aromatic C-H bonds. | osaka-u.ac.jp |
Future work will likely focus on expanding the substrate scope of these catalytic systems to include the diverse structures of QACs and on developing catalysts that can achieve even more complex and previously inaccessible deuteration patterns.
Exploration of Advanced Spectroscopic Techniques for Real-Time Deuterium Tracing in Dynamic Systems
The low natural abundance of deuterium (approximately 0.01%) makes it an excellent tracer for monitoring dynamic processes with minimal background signal. nih.govnih.gov Deuterium Metabolic Imaging (DMI), an application of magnetic resonance spectroscopy (MRS), is a rapidly emerging technique for non-invasively tracking the metabolic fate of deuterated substrates in vivo. nih.govnih.govnih.gov The short relaxation times of deuterium allow for efficient and rapid signal acquisition, making it possible to map metabolic fluxes in three dimensions. nih.govnih.gov DMI has been used to follow the metabolism of deuterated glucose in tumors, providing insights into processes like glycolysis. nih.govnih.gov
For deuterated QACs like Benzyldodecyldimethylammonium-d5 Bromide, DMI could potentially be used to study their distribution, stability, and interactions within biological systems in real-time. This provides a significant advantage over conventional methods that require sample extraction and processing. While hyperpolarized 13C MRI is another powerful tool, DMI benefits from less expensive substrates and technically simpler procedures. nih.gov
Another powerful technique is isotope ratio mass spectrometry (IRMS), particularly when coupled with gas or liquid chromatography (GC-IRMS, LC-IRMS). nih.govnih.gov High-precision IRMS can detect minute variations in isotope ratios, allowing for tracing studies even at natural abundance levels. wikipedia.orgvliz.be This technique could be applied to track the environmental fate and degradation pathways of deuterated QACs, distinguishing between sources of contamination and monitoring bioremediation processes. nih.gov
Table 2: Advanced Spectroscopic Techniques for Deuterium Tracing
| Technique | Principle | Key Advantages | Potential Application for Deuterated QACs | Citations |
| Deuterium Metabolic Imaging (DMI/MRS) | Magnetic Resonance Spectroscopy detection of 2H nucleus. | Non-invasive; Real-time 3D mapping of metabolic flux; Low background signal. | Tracking in vivo distribution, stability, and target engagement. | nih.govnih.govnih.gov |
| Isotope Ratio Mass Spectrometry (IRMS) | High-precision measurement of isotope ratios (e.g., D/H). | Extremely high sensitivity; Can measure natural abundance variations. | Environmental fate tracking, source apportionment, and degradation studies. | nih.govnih.govvliz.be |
| Raman Microscopy | Detection of C-D bond vibrations in the "cellular silent region." | Live-cell imaging; Non-radioactive; High spatial resolution. | Visualizing the subcellular localization of deuterated QACs. | osaka-u.ac.jp |
| Nuclear Magnetic Resonance (NMR) | Standard detection of 2H nucleus in solution or solid-state. | Provides detailed structural information; Quantitative. | Characterization of deuterated products; Studying interactions with membranes. | brightspec.comvwr.com |
Future research will involve refining these spectroscopic methods to enhance sensitivity and spatial resolution, enabling the tracking of deuterated molecules at lower concentrations and within more complex systems.
Integration into Advanced Materials Science for Controlled Supramolecular Assembly and Nanostructure Design
The substitution of hydrogen with deuterium can influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, thereby altering the packing of molecules in crystals and other organized structures. This "isotopic effect" on supramolecular architecture is an emerging area of interest in materials science. nih.gov
A study on pyridine (B92270) N-oxide showed that even partial deuteration leads to significant changes in the crystal's organizational structure compared to its non-deuterated counterpart. nih.gov These changes are driven by subtle alterations in intermolecular interaction energies. nih.gov For amphiphilic molecules like deuterated QACs, which readily form micelles and other self-assembled structures, such isotopic effects could be exploited to control the formation and properties of nanostructures.
Future research could explore how specific deuteration patterns on the benzyl (B1604629) ring or alkyl chain of this compound influence its critical micelle concentration, the size and shape of its aggregates, and its interaction with surfaces. By strategically placing deuterium, it may be possible to fine-tune the self-assembly process, leading to the design of novel surfactants, drug delivery vehicles, and templating agents for nanomaterial synthesis with precisely controlled properties. The use of deuterated functional polymers is already a focus for creating materials to support neutron scattering studies, indicating a broader interest in deuterated materials. ornl.gov
Expansion of Isotope-Labeled Analytical Methodologies for Complex Biological and Environmental Matrices
Deuterated molecules are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS. cernobioscience.comwaters.com Because they are chemically almost identical to the analyte of interest, stable isotope-labeled (SIL) internal standards co-elute chromatographically and exhibit similar behavior during sample extraction and ionization. waters.com This allows them to accurately compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from complex samples like blood, urine, or wastewater. waters.commtoz-biolabs.com
The use of SIL standards is crucial for the accurate quantification of trace-level compounds in complex biological and environmental matrices. nih.govdiva-portal.orgrsc.org For example, when analyzing for the non-deuterated form, Benzyldodecyldimethylammonium Bromide, in wastewater, a deuterated standard like this compound would be the ideal internal standard. researchgate.netchemicalbook.com It would account for any sample loss during preparation and correct for matrix-induced variations in instrument response, leading to more reliable and accurate data. waters.comrsc.org
Future directions include the synthesis and commercialization of a wider range of deuterated standards for emerging contaminants, pharmaceuticals, and metabolites. Furthermore, advancements in analytical instrumentation, such as high-resolution mass spectrometry, will continue to improve the ability to distinguish and quantify labeled and unlabeled compounds, even when there is signal overlap. cernobioscience.com The development of robust analytical pipelines using deuterated standards is paramount for fields ranging from clinical diagnostics and metabolomics to environmental monitoring. nih.gov
Table 3: Application of Deuterated Standards in Analytical Methodologies
| Matrix Type | Analytical Challenge | Role of Deuterated Standard | Key Benefit | Citations |
| Biological Fluids (Blood, Urine) | High complexity, ion suppression/enhancement, analyte loss during extraction. | Acts as an ideal internal standard, mimicking the analyte's behavior. | Accurate and precise quantification of analytes (e.g., drugs, metabolites). | waters.commtoz-biolabs.comnih.gov |
| Environmental Water (Wastewater, River water) | Presence of numerous organic and inorganic contaminants causing matrix effects. | Compensates for matrix effects and variability in sample cleanup. | Reliable monitoring of pollutants like disinfectants and pharmaceuticals. | nih.govdiva-portal.orgrsc.org |
| Tissues | Complex extraction procedures, high lipid and protein content. | Corrects for inefficiencies and losses during sample homogenization and extraction. | Enables robust quantification of compounds within specific tissues. | mtoz-biolabs.comcreative-proteomics.com |
| Microbial Samples | Diverse metabolic products and cellular components interfering with analysis. | Allows for precise quantification in studies of microbial metabolism or degradation. | Accurate measurement of substrate uptake or metabolite production. | mtoz-biolabs.comnih.gov |
Theoretical Advancements in Simulating Deuterated Systems and Predicting Isotopic Effects with High Accuracy
Computational chemistry and theoretical modeling play a crucial role in understanding and predicting the behavior of deuterated systems. A key area of focus is the prediction of the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms, as a significant primary KIE often indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. researchgate.netacs.org
Traditional computational methods like density functional theory (DFT) are now routinely used to predict KIEs. arxiv.orgyoungeventtalent.be However, for complex, multi-step reactions, simply focusing on the rate-determining step can be misleading. researchgate.netacs.org Newer theoretical frameworks consider the energetic contributions of all species that are kinetically relevant, providing a more accurate and nuanced interpretation of the KIE. researchgate.netacs.org Semi-empirical methods are also being developed to offer a faster, yet still accurate, means of estimating KIEs, which is particularly useful for high-throughput screening of reaction pathways. arxiv.org
For deuterated QACs, these theoretical tools can be used to predict their reactivity, degradation pathways, and the influence of deuteration on their interactions with biological targets. For example, modeling can help understand how deuteration at the benzyl position of this compound might affect its metabolism by cytochrome P450 enzymes, a common site of drug metabolism. osaka-u.ac.jp Furthermore, gas-grain chemical codes are being employed to model the formation and deuterium fractionation of molecules in complex environments like interstellar clouds, showcasing the broad applicability of these simulation tools. arxiv.orgcyu.fr Future advancements will focus on improving the accuracy of these models and extending their applicability to larger and more complex systems, providing predictive power that can guide experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
